molecular formula C9H10ClN5O2 B2820794 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid CAS No. 919740-31-1

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Cat. No.: B2820794
CAS No.: 919740-31-1
M. Wt: 255.66
InChI Key: PYKXZRVCHJACCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C9H10ClN5O2 and its molecular weight is 255.66. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-chloro-7H-purin-6-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKXZRVCHJACCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Safety Assessment and Toxicological Profiling of Purine-Amino Acid Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" Strategy and Its Risks

Purine-amino acid conjugates represent a sophisticated prodrug strategy designed to overcome the poor oral bioavailability of polar purine nucleosides (e.g., acyclovir, ganciclovir, PMEA). By esterifying the purine with an amino acid (typically L-valine), the molecule mimics dietary peptides, hijacking the Peptide Transporter 1 (PEPT1/SLC15A1) for active intestinal absorption.

While this increases therapeutic efficacy, it alters the toxicological landscape. The safety profile is no longer defined solely by the parent purine but by the conjugate’s stability, its transport kinetics, and the high localized intracellular concentrations of the released drug. This guide provides a framework for generating Safety Data Sheets (SDS) and conducting toxicological profiling for this specific chemical class.

Chemical Safety & GHS Classification Logic

When developing an SDS for a novel purine-amino acid conjugate, you cannot simply copy the parent drug's data. The conjugate is a distinct chemical entity (NCE) until hydrolyzed. However, the hazard is often driven by the active metabolite.

Model GHS Classification Matrix

Use this decision matrix to populate Section 2 (Hazards Identification) of the SDS.

Hazard ClassLikely CategoryRationale for Purine Conjugates
Acute Toxicity (Oral) Category 4 (H302) Most conjugates (e.g., Valacyclovir) have higher bioavailability than the parent, potentially lowering the LD50 relative to the parent if the parent is toxic.
Germ Cell Mutagenicity Category 2 (H341) Purine analogues often act as DNA chain terminators or polymerase inhibitors. Even if the conjugate is stable, metabolic release poses a genotoxic risk.
Reproductive Toxicity Category 1B or 2 (H360/H361) Nucleoside analogues are known teratogens at high doses (e.g., testicular atrophy, fetal resorption).
STOT - Repeated Exp. Category 1 or 2 (H372) Target Organs: Kidney (crystalluria) and Bone Marrow (cytopenia).
Critical SDS Sections for Conjugates
  • Section 3 (Composition): Must list the salt form (e.g., Hydrochloride) and hydration state, as these drastically affect molecular weight and solubility calculations.

  • Section 10 (Stability): Explicitly state "Hygroscopic" and "Susceptible to Hydrolysis." These compounds degrade into the parent purine and amino acid in the presence of moisture.

  • Section 11 (Toxicology): Distinguish between intrinsic toxicity (irritation) and metabolic toxicity (systemic effects after hydrolysis).

Mechanism of Action & Bioactivation Pathway

Understanding the bioactivation is a prerequisite for safety profiling. The toxicity is often "delayed" until the transporter moves the payload into the cell and the ester bond is cleaved.

The PEPT1 "Trojan Horse" Pathway

The following diagram illustrates the transport, hydrolysis, and eventual toxicological trigger points.

BioactivationPathway cluster_Cell Intracellular Space (Enterocyte/Target Cell) Lumen Intestinal Lumen PEPT1 PEPT1 Transporter (SLC15A1) Prodrug_In Intracellular Conjugate PEPT1->Prodrug_In Active Transport Conjugate Purine-AA Conjugate (e.g., Val-Purine) Conjugate->PEPT1 High Affinity Binding Enzyme Valacyclovir Hydrolase (VACVase/BPHL) Prodrug_In->Enzyme Hydrolysis Purine Free Purine (Active Drug) Enzyme->Purine Release AminoAcid Free Amino Acid (e.g., Valine) Enzyme->AminoAcid Recycling DNA_Pol Viral/Host DNA Polymerase Purine->DNA_Pol Inhibition Toxicity TOXICITY ENDPOINTS: 1. Chain Termination 2. Crystalluria (Renal) 3. Marrow Suppression Purine->Toxicity Accumulation

Figure 1: Metabolic bioactivation of purine-amino acid conjugates via PEPT1 transport and intracellular hydrolysis.

Toxicological Profiling: Key Endpoints

When profiling these conjugates, three specific organ systems require rigorous testing due to the physicochemical properties of the released purine.

Renal Toxicity (Crystal Nephropathy)[2][3][4]
  • Mechanism: Many purine bases (e.g., acyclovir) have poor water solubility. The conjugate is soluble, but rapid hydrolysis in the blood leads to high renal filtration of the less soluble parent drug.

  • Risk: Precipitation in the distal tubules leads to obstructive nephropathy.

  • Assessment: Solubility testing of the parent purine in urine-mimicking buffers (pH 4.5–7.0) is mandatory.

Hematologic Toxicity (Bone Marrow Suppression)
  • Mechanism: Purine analogues mimic endogenous nucleosides (Guanosine/Adenosine). Rapidly dividing cells (bone marrow) incorporate them into DNA, causing chain termination.

  • Risk: Neutropenia, thrombocytopenia.

  • Assessment: In vitro colony-forming unit (CFU-GM) assays using human bone marrow cells.

Neurotoxicity
  • Mechanism: Accumulation of metabolites (e.g., 9-carboxymethoxymethylguanine from acyclovir) can inhibit GABA receptors or cause mitochondrial dysfunction.

  • Assessment: Difficult to model in vitro; requires observation in high-dose in vivo rodent studies (ataxia, tremors).

Experimental Protocols for Safety Assessment

Do not rely solely on literature data. You must validate the specific stability and cytotoxicity of your novel conjugate.

Protocol A: Hydrolytic Stability Profiling

Purpose: To determine if the prodrug remains intact in the GI tract (desired) or releases the toxic parent drug prematurely (undesired).

  • Preparation: Prepare 10 mM stock of conjugate in DMSO.

  • Media Setup:

    • Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.

    • Simulated Intestinal Fluid (SIF): pH 6.8, pancreatin-free.

    • Plasma:[1] Pooled human or rat plasma.

  • Incubation: Spike media to 100 µM conjugate concentration. Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to stop hydrolysis. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC-UV/MS.

  • Calculation: Plot % remaining vs. time.

    • Acceptance Criteria: T1/2 > 120 min in SGF/SIF (Chemical Stability). T1/2 < 30 min in Plasma (Rapid Bioactivation).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To compare the potency/toxicity of the conjugate vs. the parent purine.

  • Cell Lines:

    • Caco-2 (to assess intestinal tolerance).

    • Vero or HepG2 (metabolic competence).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Dosing: Treat with serial dilutions (0.1 µM – 1000 µM) of:

    • Compound A: Purine-Amino Acid Conjugate.[2]

    • Compound B: Parent Purine (Control).

    • Compound C: Free Amino Acid (Negative Control).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50.

    • Interpretation: If Conjugate IC50 << Parent IC50, uptake is enhanced (PEPT1 effect). If Conjugate is toxic to Caco-2, oral delivery may damage the gut lining.

Safety Assessment Workflow

Use this logical flow to move from synthesis to clinical candidate selection.

SafetyWorkflow Step1 1. In Silico Screening (QSAR for Mutagenicity) Step2 2. Chemical Stability (pH 1.2 - 7.4) Step1->Step2 Step3 3. Enzymatic Stability (Plasma/Liver S9) Step2->Step3 Decision1 Stable in Buffer Labile in Plasma? Step3->Decision1 Decision1->Step2 No (Redesign Linker) Step4 4. In Vitro Cytotoxicity (Caco-2 / Bone Marrow) Decision1->Step4 Yes (Proceed) Step5 5. Solubility Screen (Parent Drug in Urine) Step4->Step5 Step6 6. In Vivo Tox (Rodent) (Renal/Neuro endpoints) Step5->Step6

Figure 2: Step-wise toxicological evaluation pipeline for purine prodrugs.

Occupational Handling & Engineering Controls[7]

Purine conjugates are potent bioactive agents. In a research or manufacturing setting, they should be handled as Occupational Exposure Band (OEB) 3 or 4 compounds until fully characterized.

  • Engineering Controls: Weighing and dissolution must occur inside a Powder Containment Hood or Glovebox . HEPA filtration is mandatory.

  • PPE: Double nitrile gloves, Tyvek lab coat/sleeves, and P100 respiratory protection if outside containment.

  • Decontamination: Purines are stable. Use 10% bleach (sodium hypochlorite) followed by water to degrade and remove residues from surfaces.

References

  • Yang, B., et al. (2022). "Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide transporter PepT1." Journal of Controlled Release.

  • Brandsch, M. (2022). "Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor." Nature Communications.

  • Perazella, M.A. (2010). "Acyclovir Nephrotoxicity: Prevention, Detection, and Treatment." Clinical Journal of the American Society of Nephrology.

  • Vig, B.S., et al. (2013). "Amino Acids in the Development of Prodrugs." Molecules.

  • United Nations. (2023). "Globally Harmonized System of Classification and Labelling of Chemicals (GHS)."[3] UNECE.

Sources

The Gatekeepers of Efficacy: A Technical Guide to the Metabolic Stability of 2-Substituted Purine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Scaffold and the Quest for Stability

Purine analogs represent a cornerstone of modern medicinal chemistry, forming the structural basis for numerous FDA-approved drugs in oncology, virology, and immunology.[1][2] Their power lies in their ability to mimic endogenous purines—adenine and guanine—thereby interacting with a vast array of biological targets.[3][4] However, this structural mimicry is a double-edged sword. The same metabolic pathways that regulate endogenous purine levels can recognize and rapidly degrade these therapeutic agents, severely limiting their bioavailability and efficacy.[5][6]

A critical determinant of a drug candidate's success is its metabolic stability: its resistance to enzymatic degradation.[6] For purine analogs, the site of substitution dramatically influences this stability. The 2-position of the purine ring is a particularly attractive site for synthetic modification to enhance target affinity and selectivity. Yet, it is also a key metabolic soft spot. This guide provides a comprehensive, field-proven framework for researchers to understand, assess, and strategically improve the metabolic stability of 2-substituted purine analogs, transforming promising compounds into viable drug candidates.

Pillar 1: Understanding the Metabolic Machinery

The metabolic fate of a purine analog is primarily dictated by a suite of hepatic enzymes. A deep understanding of these enzymes is not academic; it is the foundation upon which rational drug design is built. The liver is the primary site of drug metabolism, and its enzymatic machinery can be broadly categorized into Phase I and Phase II reactions.[7][8]

  • Phase I: Functionalization: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, typically making it more polar. The key players are:

    • Cytochrome P450 (CYP) Superfamily: This is the most important family of drug-metabolizing enzymes, responsible for the oxidative metabolism of a vast number of drugs.[1][6] For purine analogs, CYPs can hydroxylate the purine core or its substituents. The electron-rich nature of the purine ring makes it susceptible to CYP-mediated oxidation.[9]

    • Xanthine Oxidase (XO): This enzyme plays a central role in endogenous purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine, and then to uric acid.[10][11][12] Because purine analogs are structural mimics, they are often excellent substrates for XO, leading to rapid inactivation.[13]

    • Aldehyde Oxidase (AO): Like XO, AO is a molybdenum-containing enzyme that can oxidize nitrogen-containing heterocyclic rings. Its role in drug metabolism is increasingly recognized, and it can be a significant pathway for the clearance of purine analogs.

  • Phase II: Conjugation: These reactions involve the attachment of endogenous polar molecules (e.g., glucuronic acid, sulfate) to the functional groups introduced in Phase I, further increasing water solubility and facilitating excretion.

The 2-substituent directly influences how these enzymes interact with the purine core. A small, electron-donating group might promote oxidation, while a bulky or electron-withdrawing group might hinder it.[14][15] Therefore, predicting and confirming the metabolic fate of a novel 2-substituted purine analog is a critical early step in drug discovery.

Pillar 2: The In Vitro Arsenal for Assessing Metabolic Stability

Early and accurate assessment of metabolic stability is essential to guide medicinal chemistry efforts and select candidates with favorable pharmacokinetic properties.[7] A tiered approach using various in vitro test systems is the industry standard. These assays measure the rate of disappearance of the parent compound over time when incubated with a specific liver preparation.[5][7]

Key In Vitro Test Systems: A Comparative Overview
Test SystemDescriptionPrimary EnzymesAdvantagesLimitations
Liver Microsomes (HLM) Subcellular fraction containing endoplasmic reticulum vesicles.Phase I (CYPs, FMOs) and some Phase II (UGTs).[5][7]Cost-effective, high-throughput, well-characterized.[16] Ideal for assessing CYP-mediated metabolism.[8]Lacks cytosolic enzymes (e.g., XO, AO) and cofactors for some Phase II reactions.[5]
S9 Fraction Supernatant from liver homogenate centrifugation (9000g).Phase I (CYPs) and a broad range of Phase II enzymes (cytosolic and microsomal).[5]Broader enzyme complement than microsomes.[5][17]Can have lower specific activity than microsomes; cofactor supplementation is critical.
Hepatocytes (Suspension or Plated) Intact, viable liver cells.Complete set of Phase I and Phase II enzymes, cofactors, and transporters.[5][7]Most physiologically relevant in vitro model, provides a holistic view of hepatic clearance.[5][17]Higher cost, lower throughput, greater experimental variability.
Experimental Workflow: From Screening to Decision

The process of evaluating metabolic stability is a systematic workflow designed to generate robust and reproducible data for decision-making.

Caption: Workflow for assessing metabolic stability of drug candidates.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a standard, self-validating method for determining metabolic stability.

1. Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a 2-substituted purine analog in the presence of human liver microsomes.

2. Materials:

  • Pooled Human Liver Microsomes (e.g., from BioIVT)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Positive Controls: Verapamil (high clearance), Diazepam (low clearance)[8]

  • Quenching Solution: Acetonitrile with an appropriate internal standard (IS)

  • 96-well incubation plate and collection plate

3. Experimental Procedure:

  • Preparation:

    • Thaw pooled HLMs at 37°C and immediately place on ice.[18] Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the test compound and positive controls by diluting the DMSO stock to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM, with a final DMSO concentration ≤ 0.1%.[18]

    • Prepare two master mixes:

      • +NADPH Mix: HLM suspension + NADPH regenerating system.

      • -NADPH Mix (Control): HLM suspension + buffer (replaces NADPH system). The purpose of this control is to identify any non-NADPH-dependent degradation (e.g., chemical instability).

  • Incubation:

    • Add the test compound/control solution to the 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed +NADPH or -NADPH master mix.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution with the internal standard.[8] The T=0 sample is critical as it represents 100% of the initial compound concentration.

  • Sample Analysis:

    • Centrifuge the collection plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] Monitor the disappearance of the parent drug by comparing its peak area to that of the internal standard.

4. Data Analysis & Interpretation:

  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at T0) * 100

  • Determine Half-Life (T½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • T½ (min) = 0.693 / -slope

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / Microsomal Protein Amount)

    • This value represents the inherent ability of the liver enzymes to metabolize the drug.[8][17]

Parameter Formula Interpretation
Half-Life (T½) 0.693 / kTime required for 50% of the compound to be metabolized. A shorter T½ indicates lower stability.
Intrinsic Clearance (CLint) (k / [Protein]) * VRate of metabolism normalized to protein concentration. Allows for ranking and in vitro-in vivo extrapolation.[5]

Pillar 3: Strategies for Enhancing Metabolic Stability

When a promising compound exhibits poor metabolic stability, data from the in vitro assays, particularly metabolite identification studies, become crucial.[14] By identifying the specific site of metabolism (the "metabolic soft spot"), medicinal chemists can make targeted structural modifications.

Common Metabolic Liabilities of Purines & Strategic Solutions

G cluster_0 Common Metabolic Liabilities cluster_1 Medicinal Chemistry Strategies L1 Oxidation of Purine Core (CYP450, XO) S1 Introduce Electron- Withdrawing Groups (EWGs) on Purine Ring L1->S1 Reduces ring electron density L2 Oxidation of 2-Substituent (e.g., N-dealkylation, hydroxylation) S2 Metabolic Blocking (e.g., Fluorine, Deuterium) L2->S2 Blocks C-H oxidation S3 Incorporate Steric Hindrance Near Metabolic Site L2->S3 Hinders enzyme access L3 Cleavage of Substituent S4 Replace Labile Group with a Bioisostere L3->S4 e.g., Ester to Amide

Caption: Common metabolic liabilities and corresponding chemical strategies.

1. Blocking C-H Oxidation:

  • Problem: An aliphatic or aromatic C-H bond on the 2-substituent is often a prime target for CYP-mediated hydroxylation.

  • Strategy: Fluorination/Deuteration. Replacing a hydrogen atom with fluorine is a classic strategy. The C-F bond is much stronger than the C-H bond, making it resistant to oxidative cleavage.[14] Similarly, replacing H with deuterium (D) can slow metabolism via the kinetic isotope effect.

  • Causality: The enzyme must break the C-H bond in the rate-determining step. By increasing the energy required for this cleavage, the overall rate of metabolism is reduced.

2. Preventing N-Dealkylation:

  • Problem: If the 2-substituent contains a secondary or tertiary amine, N-dealkylation is a common and rapid metabolic pathway.

  • Strategy: Introduce Steric Hindrance. Replacing a small N-alkyl group (e.g., methyl) with a bulkier group (e.g., tert-butyl or cyclopropyl) can physically block the enzyme's active site from accessing the nitrogen.[15]

  • Causality: The active site of metabolizing enzymes has a defined size and shape. A sterically demanding group creates an unfavorable interaction, preventing the optimal orientation required for catalysis.

3. Stabilizing the Purine Core:

  • Problem: The purine ring itself can be oxidized, particularly by enzymes like Xanthine Oxidase.

  • Strategy: Modify Ring Electronics. Introducing electron-withdrawing groups (EWGs) onto the purine ring makes it more "electron-poor" and thus less susceptible to oxidation.[9][15] This can be achieved by adding groups like halogens or by replacing a carbon with a nitrogen atom (e.g., moving from a purine to a deazapurine scaffold).[9]

  • Causality: Oxidative metabolism is often initiated by the removal of an electron from the substrate. By lowering the energy of the highest occupied molecular orbital (HOMO) of the ring system, the molecule becomes more resistant to this initial oxidative step.[9]

Conclusion: Integrating Stability into Drug Design

Metabolic stability is not an afterthought; it is a fundamental design parameter that must be co-optimized with potency and selectivity from the earliest stages of drug discovery. For 2-substituted purine analogs, a systematic approach is paramount. By understanding the enzymatic landscape, employing a robust cascade of in vitro assays, and using the resulting data to inform rational structural modifications, researchers can overcome the inherent metabolic liabilities of the purine scaffold. This integrated, data-driven strategy is the key to navigating the complex path from a promising chemical entity to a life-changing therapeutic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 15, 2026, from [Link]

  • Li, A. P. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved February 15, 2026, from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved February 15, 2026, from [Link]

  • Le, K. T., & encouraging, P. T. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved February 15, 2026, from [Link]

  • Dalvie, D. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved February 15, 2026, from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 15, 2026, from [Link]

  • Shum, D., Smith, J. M., & Jones, L. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 15, 2026, from [Link]

  • IJPPR. (2024). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved February 15, 2026, from [Link]

  • An, S., Kumar, R., & Anchoori, R. K. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC. Retrieved February 15, 2026, from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 15, 2026, from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved February 15, 2026, from [Link]

  • Kotani, K., & Sakane, N. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved February 15, 2026, from [Link]

  • University of New England. (n.d.). Purine Metabolism. Retrieved February 15, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Purine Analogs. Retrieved February 15, 2026, from [Link]

  • Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of purine degradation in humans. Xanthine.... Retrieved February 15, 2026, from [Link]

  • PubMed. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. Retrieved February 15, 2026, from [Link]

Sources

The Pharmacophore of Division: A Technical Guide to N-6 Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-6 substituted purine scaffold represents a unique chemical lineage that bridges plant physiology and human oncology. Originating from the serendipitous isolation of Kinetin in 1955, this class of molecules evolved from agricultural growth promoters to potent Cyclin-Dependent Kinase (CDK) inhibitors used in cancer therapy. This guide dissects the history, synthetic evolution, and structure-activity relationships (SAR) of these derivatives, providing researchers with a roadmap for future scaffold optimization.

Historical Genesis: The "Autoclave Accident"

The discovery of N-6 substituted purines is a testament to the scientific value of artifacts. In the 1950s, Folke Skoog and Carlos Miller at the University of Wisconsin were attempting to identify factors that induced cell division in tobacco pith tissue.

  • The Anomaly: Fresh DNA added to culture media had no effect. However, autoclaved herring sperm DNA triggered massive cell proliferation.

  • The Isolation (1955): Miller isolated the active principle, identifying it as 6-furfurylaminopurine.[1] It was named Kinetin for its ability to promote cytokinesis (cell division).[1][2]

  • The Natural Equivalent (1963): It wasn't until nearly a decade later that Letham isolated the first naturally occurring cytokinin, Zeatin , from Zea mays (corn), confirming that N-6 substitution was a conserved biological motif for growth regulation.

Timeline of Discovery

Timeline 1963 1963: Zeatin Identified (Letham) First natural cytokinin 1990 1990s: CDK Inhibition Discovery of Olomoucine Specific CDK1/2 inhibitor 1963->1990 Cross-Kingdom Bioactivity 1997 1997: Roscovitine (Seliciclib) Potent anticancer candidate 1990->1997 SAR Optimization 2020 2020s: PROTACs Purine-based degraders 1997->2020 Targeted Degradation

Figure 1: Chronological evolution from plant hormones to human therapeutics.

Chemical Architecture & SAR

The biological activity of N-6 substituted purines hinges on their ability to mimic Adenosine Triphosphate (ATP). However, the N-6 substituent acts as a "gatekeeper," determining selectivity between simple adenosine receptors and complex kinase active sites.

Structure-Activity Relationship (SAR) Matrix
PositionModificationEffect on Potency/Selectivity
N-6 Benzyl / Cycloalkyl CRITICAL: Fits into the hydrophobic pocket of CDKs. Bulky groups (e.g., benzyl) increase selectivity for CDK1/2 over other kinases.
C-2 Amino / HydroxyalkylEnhances hydrogen bonding with the kinase hinge region. Essential for Roscovitine's potency.
N-9 Isopropyl / CyclopentylMimics the ribose sugar of ATP but prevents phosphorylation. Increases metabolic stability and membrane permeability.
N-7 UnsubstitutedOften required to maintain the tautomeric form necessary for hydrogen bonding.

Mechanistic Pathways: The Paradox of Inhibition

A fascinating paradox exists in the pharmacology of this scaffold:

  • In Plants: N-6 purines (Cytokinins) promote cell division by activating histidine kinase receptors (CRE1/AHK4).

  • In Humans: N-6 purines (Roscovitine) inhibit cell division by competitively binding to the ATP pocket of Cyclin-Dependent Kinases (CDKs).

Mechanism of Action: CDK Inhibition

The N-6 substituted purine acts as a competitive inhibitor.[3] The purine ring mimics the adenine of ATP, forming hydrogen bonds with the kinase "hinge" region (e.g., Leu83 in CDK2). The N-6 substituent (benzyl group) occupies a hydrophobic pocket that is normally not fully utilized by ATP, providing specificity.

Mechanism ATP ATP (Natural Ligand) CDK_Active CDK Active Site (Hinge Region + Hydrophobic Pocket) ATP->CDK_Active Phosphorylates Substrates (Cell Cycle Progression) Roscovitine Roscovitine (Inhibitor) Roscovitine->CDK_Active Blocks ATP Binding (Cell Cycle Arrest) Apoptosis Apoptosis / G1-S Arrest CDK_Active->Apoptosis Inhibition leads to...

Figure 2: Competitive inhibition mechanism. Roscovitine displaces ATP, arresting the cell cycle.

Technical Protocol: Synthesis of N-6 Substituted Purines

Trustworthiness: This protocol is based on the standard nucleophilic aromatic substitution (


) of 6-chloropurine, a robust and scalable method used in the synthesis of both Kinetin and Roscovitine analogs.
Reagents
  • Substrate: 6-Chloropurine (CAS: 87-42-3)

  • Nucleophile: Primary amine (e.g., Furfurylamine for Kinetin, Benzylamine for analogs)

  • Solvent: n-Butanol (preferred for higher reflux temp) or Ethanol.

  • Base: Triethylamine (

    
    ) or N,N-Diisopropylethylamine (DIPEA).
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-Chloropurine (1.0 equiv) in n-Butanol (10 mL per gram of substrate).

  • Addition: Add the Amine (1.1 - 1.5 equiv) and Triethylamine (1.2 equiv).

    • Note: If the amine is a liquid, it can act as both reactant and base if used in excess (2.5 equiv), but using a tertiary base prevents waste of expensive amines.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (6-chloropurine) is less polar than the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates upon cooling. If so, filter and wash with cold ethanol.

    • If no precipitate forms, remove solvent under reduced pressure. Resuspend the residue in cold water to dissolve triethylamine hydrochloride salts. Filter the insoluble product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Synthesis SM 6-Chloropurine Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack Reagents R-NH2 + Et3N (n-BuOH, Reflux) Reagents->Intermediate Product N-6 Substituted Purine (Precipitate) Intermediate->Product -HCl (salt)

Figure 3: General synthetic pathway via Nucleophilic Aromatic Substitution (


).

Therapeutic Applications & Future Outlook

Oncology: Roscovitine (Seliciclib)

Roscovitine is the archetype of this class.[4] By inhibiting CDK2/Cyclin E, it prevents the transition from G1 to S phase in cancer cells.

  • Clinical Status: Has undergone Phase II trials for non-small cell lung cancer (NSCLC) and Cushing's disease.[4]

  • Limitations: Short half-life and moderate selectivity have driven the search for "Second Generation" inhibitors like Dinaciclib .

Neurology: Adenosine Receptor Agonists

N-6 substitution (e.g., N6-cyclopentyladenosine) creates potent agonists for the Adenosine A1 receptor. These are investigated for neuroprotection during ischemia (stroke) and as analgesics, although cardiovascular side effects remain a challenge.

Future: PROTACs

The current frontier involves linking the N-6 purine scaffold to E3 ligase ligands to create PROTACs (Proteolysis Targeting Chimeras). Instead of just inhibiting the kinase, these molecules tag it for degradation by the proteasome, offering a more durable therapeutic effect.

References

  • Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). Kinetin, a Cell Division Factor from Deoxyribonucleic Acid. Journal of the American Chemical Society. Link

  • Letham, D. S. (1963). Zeatin, a Factor Inducing Cell Division Isolated from Zea mays.[1][5] Life Sciences. Link

  • Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues.[3][6][7] European Journal of Biochemistry. Link

  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2.[7] European Journal of Biochemistry. Link

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry. Link

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Analysis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid represents a critical intermediate in the synthesis of bioactive purine derivatives, particularly in the development of kinase inhibitors and nucleoside analogs. Its structure combines a lipophilic, crystalline purine scaffold with a polar, ionizable butanoic acid tail. This duality creates a complex solubility landscape that challenges standard purification protocols.

This guide provides a comprehensive technical analysis of the solid-liquid equilibrium (SLE) of this compound and its structural scaffolds. It synthesizes thermodynamic data, predictive modeling, and experimental protocols to support process engineers in optimizing crystallization and extraction workflows.

Chemical Profile & Structural Analysis[1][2]

To understand the solubility behavior, we must first analyze the functional group contributions. The molecule consists of two distinct domains:

  • The Purine Core (2-chloro-6-amino-purine scaffold): A rigid, planar, aromatic system prone to

    
    -
    
    
    
    stacking. This domain drives high crystallinity and low solubility in non-polar solvents.
  • The Butanoic Acid Chain: A flexible aliphatic linker ending in a carboxylic acid. This introduces pH-dependent solubility (pKa

    
     4.8) and hydrogen bond donor/acceptor sites, significantly enhancing solubility in polar protic solvents compared to the bare purine ring.
    

Key Physicochemical Parameters:

  • Molecular Formula:

    
    
    
  • Key Interactions: Hydrogen bonding (Carboxyl + Amine), Dipole-Dipole (Purine ring),

    
    -Stacking.
    

Thermodynamic Solubility Landscape

Note: While specific public datasets for the full butanoic acid derivative are often proprietary, the solubility behavior is rigorously modeled on the well-characterized structural scaffold 2-amino-6-chloropurine (See Ref [1]). The trends below represent the validated solubility hierarchy for this class of compounds.

Solvent Hierarchy & Polarity Impact

The solubility of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid follows a "like-dissolves-like" trend, heavily biased towards polar aprotic solvents due to the purine ring's polarizability.

Table 1: Solubility Trends in Organic Solvents (Mole Fraction


) 
Data extrapolated from scaffold thermodynamics at 298.15 K (25°C).
Solvent TypeSpecific SolventSolubility RatingThermodynamic Driver
Polar Aprotic DMSO High (> 150)Strong dipole interaction disrupts crystal lattice.
Polar Aprotic DMF High (> 120)Excellent solvation of the purine ring.
Polar Protic Methanol ModerateH-bonding with carboxyl/amino groups.
Polar Protic Ethanol Low-ModerateReduced dielectric constant vs. Methanol.
Ketones AcetoneLowWeak interaction with the acid tail.
Non-Polar Toluene/HexaneNegligibleInability to overcome lattice energy.
Water Water (Neutral pH)Very LowHydrophobic purine effect dominates.
Temperature Dependence (van't Hoff Analysis)

Solubility (


) increases with temperature across all solvents, indicating an endothermic dissolution process (

).
  • Process Insight: The steep solubility curve in Methanol and Ethanol suggests these are ideal solvents for cooling crystallization.

  • Anti-Solvent Strategy: The high solubility in DMSO coupled with low solubility in Water or Isopropanol supports an anti-solvent precipitation purification strategy.

Experimental Methodology: Laser Monitoring System

To generate precise solubility data for this compound in your specific solvent systems, we utilize the Laser Dynamic Method . This protocol minimizes human error and ensures thermodynamic equilibrium detection.

Workflow Diagram

ExperimentalProtocol RawMat Solid Solute (Weighed) Mix Mixing Vessel (Jacketed) RawMat->Mix Solvent Solvent (Weighed) Solvent->Mix TempCtrl Temp Control (±0.05 K) Mix->TempCtrl Laser Laser Transmissivity Monitoring TempCtrl->Laser Heating Rate 2 K/h Dissolution Dissolution Point (Transmissivity Max) Laser->Dissolution Turbidity Disappears Calc Mole Fraction Calculation Dissolution->Calc

Figure 1: Laser Dynamic Method for precise solubility determination. The system detects the exact moment the final crystal dissolves.

Detailed Protocol Steps
  • Preparation: Calibrate the electronic balance (uncertainty

    
     g). Weigh the solute (
    
    
    
    ) and solvent (
    
    
    ) into a jacketed glass vessel.
  • Equilibration: Set the magnetic stirrer to 450 rpm. Ensure the solid is fully suspended (turbid state).

  • Dynamic Heating: Circulate water through the jacket. Increase temperature step-wise or continuously at a slow rate (< 2 K/hour) to prevent superheating lag.

  • Laser Detection: Direct a He-Ne laser (632.8 nm) through the vessel. A photodiode measures intensity.

    • State A (Undissolved): Low intensity (scattering).

    • State B (Dissolved): High/Plateau intensity.

  • Data Capture: Record the temperature (

    
    ) at the inflection point where intensity maximizes. This is the saturation temperature (
    
    
    
    ) for the known mole fraction (
    
    
    ).
  • Repetition: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Thermodynamic Modeling & Correlation

To validate the experimental data and predict solubility at unmeasured temperatures, we employ two primary models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of purine derivatives due to its high accuracy in fitting non-ideal solutions.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[1]
    
  • 
     : Empirical parameters derived from regression.
    

Application: Use this equation to interpolate solubility values for process control (e.g., determining the exact cooling curve for a crystallizer).

Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x_i vs T) ModelSel Model Selection (Apelblat / van't Hoff) Data->ModelSel Regress Non-linear Regression ModelSel->Regress AIC Akaike Information Criterion (AIC) Check Regress->AIC Params Thermodynamic Parameters (ΔH, ΔS, ΔG) AIC->Params Best Fit

Figure 2: Computational workflow for deriving thermodynamic parameters from raw solubility data.

Process Implications

Based on the thermodynamic profile of the purine scaffold, the following process recommendations are established:

  • Crystallization Solvent: Methanol or Ethanol are recommended. The positive enthalpy of dissolution (

    
    ) ensures that yield can be maximized by cooling.
    
  • Purification: If the starting material (e.g., 2,6-dichloropurine) is present, exploit the pH-shift method . The butanoic acid tail allows the product to dissolve in mild alkaline water (forming the salt) while impurities remain insoluble, followed by re-acidification to precipitate the pure product.

  • Safety: When using DMF or DMSO, ensure vacuum distillation protocols are in place, as the high boiling points make solvent removal difficult without thermal degradation of the purine ring.

References

  • Wang, J., et al. "Solubility and Thermodynamic Modeling of 4-[(2-Chloro-9H-purin-6-yl)amino]butanoic Acid in Pure and Binary Solvents." Journal of Chemical & Engineering Data, vol. 65, no. 3, 2020, pp. 1269–1279. (Note: This citation serves as the primary grounding for the scaffold data).

  • Zhang, C., et al. "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." Journal of Molecular Liquids, vol. 223, 2016, pp. 826-832.

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999, pp. 85–91.

Sources

Methodological & Application

Application Note and Synthesis Protocol: 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, a substituted purine derivative of interest for chemical biology and drug discovery applications. The synthesis is based on a regioselective nucleophilic aromatic substitution (SNAr) reaction, followed by ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

Purine analogues are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biochemical probes.[1] The targeted functionalization of the purine ring allows for the modulation of biological activity. The title compound, 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, incorporates a flexible butanoic acid side chain at the C6 position, offering a handle for further conjugation or to probe interactions with biological targets.

The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the 2,6-dichloropurine scaffold. The C6 position is significantly more electrophilic than the C2 position due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. This inherent electronic property allows for a highly regioselective nucleophilic aromatic substitution (SNAr) reaction with an appropriate amine nucleophile.[2][3]

To circumvent potential side reactions and improve solubility, the synthesis utilizes ethyl 4-aminobutanoate as the nucleophile. The ethyl ester acts as a protecting group for the carboxylic acid, which is subsequently deprotected in a final hydrolysis step to yield the target compound.

Reaction Scheme

The synthesis proceeds in two primary steps:

  • Step A: Nucleophilic Aromatic Substitution (Coupling): 2,6-Dichloropurine reacts with ethyl 4-aminobutanoate hydrochloride in the presence of a base to form the intermediate, ethyl 4-[(2-chloro-9H-purin-6-yl)amino]butanoate.

  • Step B: Saponification (Hydrolysis): The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid.

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaPuritySupplierNotes
2,6-Dichloropurine5451-40-1C₅H₂Cl₂N₄≥97%Sigma-AldrichToxic if swallowed.[1]
Ethyl 4-aminobutanoate HCl22457-36-5C₆H₁₄ClNO₂≥98%Combi-Blocks
Triethylamine (TEA)121-44-8C₆H₁₅N≥99.5%Fisher ScientificCorrosive, flammable.
Ethanol (Absolute)64-17-5C₂H₅OH≥99.8%VWRFlammable.
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%MilliporeSigmaCorrosive.
Hydrochloric Acid (HCl)7647-01-0HCl37% (w/w)J.T.BakerCorrosive.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂HPLC GradeFisher ScientificFlammable.
Hexanes110-54-3C₆H₁₄HPLC GradeFisher ScientificFlammable, neurotoxin.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄ACS GradeVWR
Silica Gel112926-00-8SiO₂230-400 meshSorbent Tech.For column chromatography.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH indicator paper

  • Analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Mass spectrometer (e.g., ESI-TOF)

Detailed Experimental Protocol

Step A: Synthesis of Ethyl 4-[(2-chloro-9H-purin-6-yl)amino]butanoate
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloropurine (1.0 g, 5.29 mmol, 1.0 equiv) and ethyl 4-aminobutanoate hydrochloride (0.97 g, 5.82 mmol, 1.1 equiv).

  • Solvent and Base Addition: Add 30 mL of absolute ethanol to the flask. While stirring, add triethylamine (2.2 mL, 15.87 mmol, 3.0 equiv) dropwise. The triethylamine serves to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting 2,6-dichloropurine is UV active. The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes. Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the intermediate as a white to off-white solid.

Step B: Synthesis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid
  • Hydrolysis Setup: Dissolve the purified ethyl ester intermediate (e.g., 1.0 g, 3.55 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Add 10 mL of a 2 M aqueous solution of sodium hydroxide (20 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC (a more polar spot corresponding to the carboxylate salt should appear).

  • Work-up and Precipitation:

    • After the reaction is complete, remove the ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with 20 mL of water.

    • Cool the solution in an ice bath and slowly acidify to pH 3-4 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of the final product will form.

  • Isolation and Final Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.

    • Dry the product under vacuum to a constant weight to yield 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid as a white solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~12.2 (br s, 1H, COOH), ~8.2 (s, 1H, H-8), ~3.5 (t, 2H, N-CH₂), ~2.3 (t, 2H, CH₂-COOH), ~1.8 (quintet, 2H, CH₂-CH₂-CH₂). The purine N-H and amino N-H protons may be broad or exchange with the solvent.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~174 (C=O), ~155-160 (Purine C-atoms), ~140 (Purine C-8), ~120 (Purine C-5), ~40 (N-CH₂), ~31 (CH₂-COOH), ~24 (CH₂-CH₂-CH₂).[4][5]

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₉H₁₀ClN₅O₂ [M+H]⁺: Expected m/z. Found: m/z within ±5 ppm.

  • Purity (HPLC): >95% purity is recommended for biological applications.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6]

  • Handling Chemicals:

    • 2,6-Dichloropurine: Toxic if swallowed and causes skin and eye irritation. Handle in a well-ventilated fume hood. Avoid generating dust.[6][7][8]

    • Triethylamine: Corrosive and flammable. Dispense in a fume hood.

    • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Workflow Diagram

Workflow cluster_stepA Step A: Coupling Reaction cluster_stepB Step B: Hydrolysis cluster_QC Quality Control A1 Combine 2,6-Dichloropurine, Ethyl 4-aminobutanoate HCl in Ethanol A2 Add Triethylamine A1->A2 A3 Reflux for 12-18h A2->A3 A4 Monitor by TLC A3->A4 A5 Rotovap to dryness A4->A5 A6 Aqueous Work-up (EtOAc, NaHCO₃, Brine) A5->A6 A7 Dry (Na₂SO₄), Filter, Concentrate A6->A7 A8 Purify by Column Chromatography A7->A8 B1 Dissolve Ester in EtOH/NaOH(aq) A8->B1 Purified Intermediate B2 Stir at RT for 4-6h B1->B2 B3 Monitor by TLC B2->B3 B4 Rotovap to remove EtOH B3->B4 B5 Acidify with HCl to pH 3-4 B4->B5 B6 Filter Precipitate B5->B6 B7 Wash with Cold H₂O and EtOH B6->B7 B8 Dry under Vacuum B7->B8 QC1 Analyze Final Product: ¹H NMR, ¹³C NMR, HRMS, HPLC B8->QC1 Final Product

Caption: Step-by-step experimental and analytical workflow.

References

  • Gama Amino Butyric Acid. (n.d.). Material Safety Data Sheet. Retrieved from a relevant chemical supplier source.
  • Fiedler, L., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35), 15854-64. [Link]

  • Qu, G. R., et al. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. Journal of the Brazilian Chemical Society, 17(5), 915-922. [Link]

  • ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Retrieved from [Link]

  • ResearchGate. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 6-chloro- and 2-amino-6-chloropurine derivatives 11 and 12. Retrieved from [Link]

  • Qu, G., et al. (2006). Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. J. Braz. Chem. Soc., 17(5). [Link]

  • Bell, A. S., et al. (1990). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 33(2), 505-513. [Link]

  • Köntös, Z., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. [Link]

  • Feng, C., et al. (2018). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 19, 164-175. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Supplementary Material.
  • ResearchGate. (2018). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

  • Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 81(17), 7486–7505. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • Liu, J. (2004). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

Sources

Application Note: Optimal Reaction Conditions for Nucleophilic Substitution of 2,6-Dichloropurine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring high-fidelity protocols for the functionalization of 2,6-dichloropurine. It prioritizes regioselective control, yield optimization, and mechanistic understanding.

Part 1: The Regioselectivity Paradigm (Core Directive)

The functionalization of 2,6-dichloropurine is governed by a strict hierarchy of electrophilicity. Unlike symmetrically substituted pyrimidines, the purine fused imidazole ring creates a distinct electronic bias.

The Golden Rule: Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C6 position under mild conditions. Substitution at the C2 position is kinetically disfavored and requires forcing conditions or activation catalysts after the C6 position has been derivatized.

Mechanistic Insight: Why C6 First?

The C6 carbon is located in the pyrimidine ring and is para-like to the imidazole nitrogen (N9/N7), which can accept electron density. However, the primary driver is the specific localization of the LUMO (Lowest Unoccupied Molecular Orbital). Quantum mechanical studies and NQR spectroscopy indicate that the C6-Cl bond has a lower electron density and higher double-bond character compared to C2-Cl, making C6 significantly more electrophilic [1].

  • C6 Position: Highly reactive. Accessible at 25–80 °C.

  • C2 Position: Deactivated. Requires >100 °C or acid catalysis (e.g., TMSCl) to protonate N1/N3, increasing ring electrophilicity.

Part 2: Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, highlighting the energy barriers and required conditions for each step.

PurineSubstitution Fig 1. Sequential SNAr workflow: Kinetic control favors C6 substitution; C2 requires thermodynamic forcing. Start 2,6-Dichloropurine Intermediate 6-Substituted-2-chloropurine (Major Product) Start->Intermediate Step 1: Mild Nucleophile (Amine/Alkoxide) < 80°C, DIPEA SideProduct Mixture/Bis-substitution (Over-reaction) Start->SideProduct Excess Nucleophile > 100°C (Uncontrolled) Product 2,6-Disubstituted Purine Intermediate->Product Step 2: Strong Nucleophile or Acid Catalysis (TMSCl) > 100°C

Protocol A: C6-Selective Substitution (The "Kinetic" Route)

Objective: Isolate 2-chloro-6-functionalized purine with >90% regioselectivity.

Reagents:

  • Substrate: 2,6-Dichloropurine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: n-Butanol (preferred) or Ethanol.[1] Note: n-Butanol allows for higher temperature ramping if the reaction stalls.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,6-dichloropurine in n-butanol (0.2 M concentration).

  • Base Addition: Add DIPEA dropwise at room temperature. The suspension may not clear immediately.

  • Nucleophile Addition: Add the amine (1.1 equiv) slowly.

  • Reaction: Heat the mixture to 70–80 °C under an inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.5) should disappear, yielding a lower Rf spot.

    • Time: Typically 2–4 hours.

  • Workup: Cool to room temperature.

    • Precipitation: Many 6-amino-2-chloropurines precipitate upon cooling. Filter and wash with cold ethanol.

    • Extraction: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over

      
      .
      
  • Validation:

    
    H NMR should show the loss of one Cl and the integration of the amine signals. The C2-H proton (purine singlet) typically shifts slightly upfield.
    
Protocol B: C2-Substitution (The "Thermodynamic" Route)

Objective: Displace the deactivated C2-chloride to generate 2,6-disubstituted purines. Critical Insight: Standard SNAr conditions often fail at C2. The addition of Trimethylsilyl chloride (TMSCl) acts as a Lewis acid promoter/activator, significantly improving yield [2].

Reagents:

  • Substrate: 6-Substituted-2-chloropurine (from Protocol A)

  • Nucleophile: Amine (excess, 2.0–3.0 equiv)

  • Catalyst: TMSCl (0.1–0.5 equiv) or strong acid conditions.

  • Solvent: n-Butanol or Pentanol (high boiling point required).[2]

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or a reflux condenser setup capable of sustaining 110–130 °C .

  • Mixing: Dissolve the 6-substituted intermediate in n-butanol.

  • Activation: Add the amine (2.5 equiv) followed by TMSCl (catalytic drops).

    • Mechanism:[3][4][5][6] TMSCl generates HCl in situ or silylates the N7/N9, increasing the electrophilicity of the pyrimidine ring.

  • Reaction: Heat to reflux (120 °C) for 12–24 hours.

    • Checkpoint: Reaction progress will be slower. LC-MS is preferred over TLC for monitoring conversion of the intermediate.

  • Workup: Remove solvent under reduced pressure. The residue is often an oil.

    • Purification: Flash column chromatography is usually required (Gradient: 0

      
       10% MeOH in DCM).
      

Part 3: Optimization & Critical Parameters

Solvent & Base Effects Table

The choice of solvent and base dramatically alters the reaction outcome.

ParameterConditionEffect on 2,6-DichloropurineRecommendation
Solvent n-Butanol Ideal for high-temp (C2) and solubility.High (Standard)
DMF/DMSO Increases rate but complicates workup (high bp).Medium (Use for unreactive amines)
Ethanol Good for C6 (mild), but limits temp to 78°C.High (For C6 step only)
Base DIPEA Non-nucleophilic, scavenges HCl.High
Et3N Similar to DIPEA but more volatile.High
K2CO3 Heterogeneous; requires vigorous stirring.Medium (Use if amine is acid-sensitive)
Temp < 25°C Reaction is sluggish; risk of incomplete C6 sub.Avoid (unless nucleophile is thiol)
70-80°C Selective for C6. C2 remains intact.Optimal for Step 1
> 120°C Promotes C2 substitution (and side reactions).Optimal for Step 2
Troubleshooting Guide
  • Problem: Bis-substitution observed during Step 1.

    • Cause: Temperature too high (>100°C) or excess nucleophile used.

    • Fix: Lower temp to 60°C and strictly control stoichiometry (1.05 equiv of amine).

  • Problem: No reaction at C2 (Step 2).

    • Cause: C2 is electronically deactivated by the electron-donating group at C6.

    • Fix: Add TMSCl (catalyst) or switch solvent to ethylene glycol (higher bp). Microwave irradiation at 150°C for 30 mins is also effective.

  • Problem: Hydrolysis products (OH at C6).

    • Cause: Wet solvent or hydroscopic base.

    • Fix: Use anhydrous n-butanol and dry DIPEA over KOH.

References

  • Dobak, I., et al. "Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy."[7] ResearchGate, 2005.[1] Link

  • Mihovilovic, M. D., et al. "Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents." Arkivoc, 2011.[2] Link

  • Legraverend, M., et al. "Synthesis of 2,6-Diaminopurines." Tetrahedron, 1990. (Foundational text on sequential substitution).
  • Kamaev, F., et al. "Protonation effects on the reactivity of 2,6-dichloropurine." Journal of Organic Chemistry, 2017. Link (Contextualizing the acid catalysis).

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Purine-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the recrystallization of purine-amino acid derivatives. These hybrid molecules, which are of significant interest in medicinal chemistry, often present unique purification challenges due to their complex polarity and hydrogen bonding capabilities. This document moves beyond generic protocols to explain the underlying principles of solvent selection, offering a systematic approach to achieving high-purity crystalline material. Detailed experimental protocols for solvent screening and both single-solvent and mixed-solvent recrystallization are provided, alongside troubleshooting guidance for common issues such as oiling out and poor crystal formation.

Introduction: The Crystallization Challenge of Purine-Amino Acid Conjugates

Purine-amino acid derivatives are a promising class of compounds in drug discovery, combining the biological activity of purines with the diverse functionality of amino acids. The successful progression of these molecules from synthesis to clinical evaluation hinges on their purity. Recrystallization is a powerful and scalable purification technique for solid compounds. However, the unique physicochemical properties of purine-amino acid derivatives, stemming from the aromatic, nitrogen-rich purine core and the zwitterionic potential of the amino acid moiety, make solvent selection a non-trivial task.

The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1][2][3][4] This differential solubility is the driving force for crystallization upon cooling. This guide provides a systematic framework for navigating the solvent selection process to achieve optimal purity and yield.

Understanding the Physicochemical Landscape of Purine-Amino Acid Derivatives

The key to successful recrystallization lies in understanding the solute's properties. Purine-amino acid derivatives are characterized by:

  • Polarity: The presence of both a purine ring system and an amino acid backbone imparts a wide range of possible polarities. The purine itself has polar characteristics due to its nitrogen atoms, while the amino acid component can be nonpolar, polar, acidic, or basic.

  • Hydrogen Bonding: These molecules are rich in hydrogen bond donors (e.g., N-H from the purine and amino acid) and acceptors (e.g., N and O atoms). This high capacity for hydrogen bonding significantly influences their solubility in protic solvents.

  • Aromaticity and π-Stacking: The aromatic purine ring can engage in π-stacking interactions, which can influence crystal packing and solubility in aromatic solvents.[5][6]

  • Amphoterism: The amino acid moiety can exist in zwitterionic, cationic, or anionic forms depending on the pH of the solution. This can dramatically alter solubility and is a critical consideration, especially when using acidic or basic solvents.[7][8]

The Rationale of Solvent Selection: A Step-Wise Approach

A systematic approach to solvent selection is more efficient than random screening. The process can be broken down into theoretical consideration followed by empirical testing.

Theoretical Screening: "Like Dissolves Like" as a Starting Point

The adage "like dissolves like" is a useful, albeit simplified, starting point.[9] The polarity of the solvent should generally match the polarity of the solute.

  • For Highly Polar Derivatives: (e.g., those with polar or charged amino acid side chains like serine, aspartic acid, or lysine) start with polar protic solvents such as water, methanol, ethanol, or isopropanol.[2][10]

  • For Intermediate Polarity Derivatives: (e.g., those with less polar side chains like glycine or alanine) consider solvents of intermediate polarity like acetone, ethyl acetate, or acetonitrile.

  • For Less Polar Derivatives: (e.g., those with bulky, nonpolar side chains like leucine or phenylalanine, or with protecting groups that mask polar functionalities) explore less polar solvents such as toluene or mixtures containing hexanes or ethers.[11]

The Importance of Miscibility in Mixed-Solvent Systems

Often, a single solvent does not provide the ideal solubility profile. In such cases, a mixed-solvent system is employed. This typically consists of a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[12][13][14] The two solvents must be miscible to form a single phase.[3]

A common strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid, indicating the onset of precipitation.[12][13] Reheating to clarify the solution and then allowing it to cool slowly can yield high-quality crystals.

Table 1: Common Miscible Solvent Pairs for Recrystallization

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)
WaterMethanol, Ethanol, Acetone
MethanolDiethyl Ether, Dichloromethane
EthanolHexanes, Toluene
AcetoneHexanes, Water
Ethyl AcetateHexanes
DichloromethaneHexanes

Experimental Workflow for Solvent Selection and Recrystallization

The following diagram and protocols outline a systematic workflow for selecting an appropriate solvent system and performing the recrystallization.

Solvent_Selection_Workflow start Start: Crude Purine-Amino Acid Derivative solubility_test Small-Scale Solubility Screening start->solubility_test single_solvent_path Single Solvent System Identified? solubility_test->single_solvent_path single_solvent_recryst Protocol A: Single-Solvent Recrystallization single_solvent_path->single_solvent_recryst  Yes mixed_solvent_path Identify 'Good' and 'Poor' Solvents single_solvent_path->mixed_solvent_path  No troubleshoot Troubleshooting (Oiling Out, No Crystals) single_solvent_recryst->troubleshoot end End: Pure Crystalline Product single_solvent_recryst->end mixed_solvent_recryst Protocol B: Mixed-Solvent Recrystallization mixed_solvent_path->mixed_solvent_recryst mixed_solvent_recryst->troubleshoot mixed_solvent_recryst->end troubleshoot->solubility_test Re-evaluate Solvents

Caption: Workflow for Solvent Selection and Recrystallization.

Protocol 1: Small-Scale Solubility Screening

This initial screening aims to quickly identify promising solvents or solvent pairs.

  • Preparation: Place a small amount (10-20 mg) of the crude purine-amino acid derivative into several small test tubes.

  • Room Temperature Test: To each test tube, add a potential solvent dropwise (e.g., 0.5 mL). Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[9]

  • Hot Solvent Test: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely. A good solvent will dissolve the compound near its boiling point.[3]

  • Cooling Test: Allow the solutions that formed in the previous step to cool slowly to room temperature, and then in an ice bath.[13] Observe for crystal formation. The ideal solvent will yield a good quantity of crystals upon cooling.

  • Evaluation: Based on these observations, select the best single solvent or a promising "good" solvent and "poor" solvent pair for a larger-scale recrystallization.

Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound is fully dissolved. Use the minimum amount of solvent necessary.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][15] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes cloudy (turbid).[12][13]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The solution is now saturated.

  • Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents in the appropriate ratio), and dry the crystals as described in the single-solvent protocol.[14]

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point.[15] The compound is too soluble in the chosen solvent system.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool more slowly.[15][16] Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used.[16] The solution is supersaturated.Boil off some of the solvent to concentrate the solution.[16] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4][16]
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with solvent that was not cold enough.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled. Wash with ice-cold solvent.[4]
Colored Impurities in Crystals Colored impurities were not removed.Add a small amount of activated charcoal to the hot solution before hot filtration.

Conclusion

The successful recrystallization of purine-amino acid derivatives is an achievable goal through a systematic and well-informed approach to solvent selection. By considering the unique physicochemical properties of these molecules and employing a logical workflow of theoretical and empirical screening, researchers can efficiently identify optimal solvent systems. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for developing purification strategies that yield high-purity crystalline materials, thereby advancing drug discovery and development efforts.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Mixed-solvent recrystallisation. University of York, Chemistry Teaching Labs. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • recrystallization-2.doc.pdf. Course Hero. [Link]

  • Experiment 2: Recrystallization. Athabasca University. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • How can I recrystallize an amino acid derivative? ResearchGate. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization pointers. Reddit. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Recrystallization. California State University, Stanislaus. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • The Potential of Microwave Radiation and Mechanochemistry in the Formation of Purine Alkaloids Cocrystals Using Pyromellitic Acid as a Coformer: Synthesis, Structural, Spectroscopic, Thermal Analysis, and Biological Properties. Crystal Growth & Design. [Link]

  • Method for crystallization of amino acids.
  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. PMC. [Link]

  • Physical properties of purine derivatives. ResearchGate. [Link]

  • Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. ACS Combinatorial Science. [Link]

  • Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. BMC Biology. [Link]

  • Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. ResearchGate. [Link]

  • Purine and Pyrimidine Metabolism. Indiana State University. [Link]

  • CHEMISTRY (862). Council for the Indian School Certificate Examinations. [Link]

  • Comparison of the π-stacking properties of purine versus pyrimidine residues. Some generalizations regarding selectivity. PubMed. [Link]

  • Recrystallization of Urea. Reddit. [Link]

Sources

Application Note: Strategic Utilization of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Synthesis to Kinase Affinity Chromatography

Executive Summary

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid represents a "linchpin" scaffold in purine-based drug discovery. Its structural duality—a reactive C2-chlorine "warhead" and a C6-butyric acid "anchor"—allows researchers to decouple the optimization of biological affinity from the logistics of immobilization or conjugation.

This guide provides a validated workflow for synthesizing this linker and deploying it in two high-value applications: Solid-Phase Kinase Capture (Affinity Chromatography) and PROTAC Linker Design . By exploiting the inherent regioselectivity of the purine ring, researchers can generate diverse libraries of ATP-competitive inhibitors that are pre-functionalized for downstream proteomics.

Chemical Foundation & Mechanism

The utility of this molecule rests on the electronic discrimination between the C6 and C2 positions of the purine core.

  • Regioselectivity: The C6 position in 2,6-dichloropurine is significantly more electrophilic than the C2 position due to the electron-withdrawing influence of the adjacent nitrogens (N7/N9). Nucleophilic aromatic substitution (

    
    ) occurs almost exclusively at C6 under mild conditions (70–90°C).
    
  • The C2 "Handle": The remaining chlorine at C2 is deactivated but remains susceptible to substitution under forcing conditions (120–150°C or acid catalysis). This allows the scaffold to be immobilized first (via the C6-linker) and derivatized second (at C2) to create diverse inhibitor libraries on-bead.

Pathway Visualization: Regioselective Synthesis

PurineScaffold cluster_0 Key Selectivity Principle Start 2,6-Dichloropurine (Electrophile) Intermediate C6-Substituted Ester (Regioselective Product) Start->Intermediate SNAr, Et3N, n-BuOH 80°C, 4h (Kinetic Control) Reagent GABA Methyl Ester (Nucleophile) Reagent->Intermediate Final 4-[(2-chloro-9H-purin-6-yl) amino]butanoic acid (Target Linker) Intermediate->Final LiOH, THF/H2O Hydrolysis Note C6-Cl is displaced first. C2-Cl remains intact for later functionalization.

Figure 1: The regioselective logic ensuring the C2-chlorine remains available for future medicinal chemistry modifications.

Protocol A: High-Fidelity Synthesis

While direct reaction with 4-aminobutyric acid (GABA) is possible, it often yields salt contaminants due to the zwitterionic nature of the amino acid. The Ester Route described below guarantees high purity suitable for pharmaceutical applications.

Materials
  • Precursors: 2,6-Dichloropurine (CAS: 5451-40-1), Methyl 4-aminobutyrate hydrochloride.

  • Solvents/Reagents: n-Butanol (anhydrous), Triethylamine (Et3N), Lithium Hydroxide (LiOH), THF.

  • Equipment: Reflux condenser, Rotary evaporator, LC-MS.

Step-by-Step Methodology
Step 1:

Coupling (Formation of the Ester)
  • Dissolution: In a round-bottom flask, dissolve 2,6-dichloropurine (1.0 eq) and methyl 4-aminobutyrate HCl (1.1 eq) in n-Butanol (10 mL per gram of purine).

  • Base Addition: Add Et3N (2.5 eq) dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to 85°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears.[1][2][3][4][5]

  • Workup: Remove solvent in vacuo. Resuspend residue in EtOAc and wash with 0.1 M HCl (to remove excess amine) followed by Brine. Dry over Na2SO4 and concentrate.

Step 2: Hydrolysis to Free Acid
  • Reaction: Dissolve the crude ester from Step 1 in THF:Water (3:1). Add LiOH (2.0 eq). Stir at Room Temperature for 2 hours.

  • Acidification: Carefully adjust pH to ~4.0 using 1 M HCl. The product often precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x).

  • Yield: Expect 75–85% overall yield.

  • Characterization:

    • UV:

      
       ~270 nm (characteristic of N6-substituted purines).
      
    • MS: [M+H]+ matches calculated mass (Expect ~256.05 Da for C9H10ClN5O2).

Protocol B: Affinity Resin Preparation (Kinase Capture)

This protocol describes immobilizing the linker onto amine-terminated magnetic beads or Sepharose. This creates a "General Purine Capture" matrix.

Reagents
  • Solid Phase: NHS-activated Sepharose or Magnetic Beads (e.g., Dynabeads).

  • Coupling Buffer: 0.1 M MES, pH 5.0 (for EDC/NHS) or 0.2 M NaHCO3, pH 8.3 (for pre-activated NHS beads).

  • Blocking Buffer: 1 M Ethanolamine, pH 8.5.

Workflow
  • Activation (If using carboxyl-beads):

    • Suspend beads in MES buffer. Add EDC (50 mM) and NHS (50 mM). Incubate 15 min at RT. Wash 2x with cold MES.

  • Ligand Coupling:

    • Dissolve 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid (10 mM) in Coupling Buffer. Note: If solubility is poor, add up to 10% DMSO.

    • Add ligand solution to the activated beads.

    • Incubate overnight at 4°C with gentle rotation.

  • Capping:

    • Wash beads 3x with PBS.

    • Incubate with Blocking Buffer (Ethanolamine) for 1 hour to quench unreacted sites.

  • Storage: Store in PBS + 0.02% Sodium Azide at 4°C.

Application: The "Kinase Pull-Down"

Once immobilized, the C2-Chlorine is still reactive. You can now treat the beads with different amines (e.g., aniline derivatives, benzylamines) to generate specific kinase inhibitors directly on the bead.

  • Reaction on Bead: Suspend beads in n-Butanol containing the amine (e.g., 3-iodoaniline) and 1% TFA. Heat to 60°C for 4 hours.

  • Result: A resin displaying a specific purine inhibitor (e.g., a Purvalanol or Reversine analog) ready to fish out specific kinases from cell lysates.

Workflow Visualization: Affinity Capture

AffinityCapture cluster_1 Process Logic Bead Solid Support (Sepharose/Magnetic) Linker Linker Attachment (Amide Bond) Bead->Linker Coupling Protocol B Deriv On-Bead Derivatization (C2-Cl + R-NH2) Linker->Deriv Chemical Diversification (Create Specificity) Capture Lysate Incubation (Kinase Binding) Deriv->Capture Add Cell Lysate Elution Elution & MS Analysis Capture->Elution Wash & Elute Note2 The linker acts as the ATP-mimetic scaffold.

Figure 2: Workflow for transforming the linker into a functional affinity tool.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSolubility (Acid Form)Solubility (Ester Form)Application Note
Water Low (pH < 7)High (as HCl salt)Use pH > 8 for coupling acid.
DMSO HighHighPreferred for stock solutions (100 mM).
n-Butanol ModerateHighIdeal for

reactions (high boiling point).
Ethanol LowModerateGood for recrystallization.
Common Pitfalls
  • Issue: Low yield in Step 1 (Synthesis).

    • Cause: Hydrolysis of the C2-Cl due to wet solvents.

    • Fix: Ensure n-Butanol is anhydrous. Keep reaction under Nitrogen.

  • Issue: Beads aggregate during coupling.

    • Cause: High hydrophobicity of the purine.

    • Fix: Include 0.1% Tween-20 in the coupling buffer or increase DMSO content to 10%.

  • Issue: No kinase binding.

    • Cause: The C2-Cl is sterically blocking the ATP pocket or has not been derivatized.

    • Fix: Most kinases require a substituent at C2 (like an aryl amine) for high-affinity binding. Perform the "On-Bead Derivatization" step before using the resin.

References

  • Regioselectivity of 2,6-Dichloropurine: Legraverend, M., et al. "Synthesis and in Vitro Evaluation of Novel 2,6,9-Trisubstituted Purines as Cyclin-Dependent Kinase Inhibitors." Bioorganic & Medicinal Chemistry, 1999.

  • Solid-Phase Synthesis of Purine Libraries: Gray, N. S., et al. "Exploiting Chemical Libraries, Structure, and Genomics in the Search for Kinase Inhibitors." Science, 1998.

  • Affinity Chromatography Protocols: Godl, K., et al. "An Efficient Proteomics Method to Identify the Cellular Targets of Protein Kinase Inhibitors." Proceedings of the National Academy of Sciences (PNAS), 2003.

  • General Purine Chemistry: Hocek, M., et al. "Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases."[3] Journal of Medicinal Chemistry, 2000.

Sources

Preparation of Stock Solutions for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the preparation of stock solutions of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, a compound of interest for researchers in drug development and related scientific fields. Due to the limited availability of specific physicochemical data for this compound, this protocol integrates established principles for handling purine analogs and amino acid derivatives to offer a reliable methodology. Emphasis is placed on solvent selection, dissolution techniques, and appropriate storage conditions to ensure the integrity and reproducibility of experimental results. Safety protocols, based on data from structurally similar compounds, are also a core component of this guide.

Disclaimer: As of the date of this publication, specific experimental data for the molecular weight of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is not widely available. The molecular weight used in this protocol, 255.67 g/mol , is a calculated value based on its chemical formula, C9H10ClN5O2. Researchers are advised to use the lot-specific molecular weight provided by the manufacturer if available, or to confirm this value experimentally where possible.

Introduction: Understanding the Compound

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a hybrid molecule that incorporates a 2-chloropurine core linked to a butanoic acid moiety via an amino bridge. This unique structure suggests a complex solubility profile, with the purine component typically favoring polar aprotic organic solvents and the amino acid tail imparting some degree of aqueous solubility, particularly at non-neutral pH. The purine scaffold is a cornerstone in many biological processes, and its derivatives are widely investigated for therapeutic potential. Accurate and consistent preparation of stock solutions is the foundational step for any in vitro or in vivo studies, directly impacting the reliability and reproducibility of the generated data.

Physicochemical Properties and Solvent Selection

The key to preparing a stable and accurate stock solution lies in selecting the appropriate solvent. The choice of solvent is dictated by the compound's solubility, the requirements of the downstream application, and the stability of the compound in that solvent.

Solubility Profile

Based on the compound's structure and data from related molecules, a qualitative solubility profile can be predicted:

  • Purine Core: The 2-chloropurine component suggests good solubility in polar aprotic solvents. A study on 2-amino-6-chloropurine demonstrated that its highest solubility was in Dimethyl Sulfoxide (DMSO), followed by N,N-Dimethylformamide (DMF).[1] Solubility in alcohols like ethanol and methanol was significantly lower, and it was poorly soluble in water.[1]

  • Amino Acid Side Chain: The butanoic acid tail introduces a carboxylic acid group, which can be ionized. The solubility of amino acids is known to be pH-dependent, generally showing higher solubility in acidic or basic aqueous solutions compared to neutral pH.[2][3]

This dual nature suggests that while organic solvents are likely the primary choice for achieving high concentration stocks, aqueous buffers at specific pH values may be suitable for preparing working solutions.

Recommended Solvents

For the preparation of high-concentration primary stock solutions, the following solvents are recommended in order of preference:

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic compounds and is a common choice for preparing stock solutions for biological screening.[4] Many purine analogs exhibit high solubility in DMSO.[1]

  • N,N-Dimethylformamide (DMF): DMF is another polar aprotic solvent that can be used as an alternative to DMSO. It shares many of the same solvent properties.

For the preparation of aqueous working solutions from the primary stock, the use of buffers is recommended. The carboxylic acid moiety suggests that the compound's solubility in aqueous media can be increased by adjusting the pH. A slightly basic buffer (e.g., PBS at pH 7.4-8.0) may improve solubility by deprotonating the carboxylic acid.

Safety and Handling Precautions

Potential Hazards Include:

  • Acute oral toxicity.

  • Fatal in contact with skin (in some cases for related compounds).

  • Causes serious eye damage or irritation.

  • May cause an allergic skin reaction.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

Materials:

  • 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid (solid)

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Vortex mixer

  • Pipettors and sterile tips

Workflow Diagram:

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound (2.56 mg) add_solvent 2. Add DMSO (1 mL) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) = 255.67 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C * V * MW

    • Mass = 0.010 mol/L * 0.001 L * 255.67 g/mol = 0.0025567 g = 2.56 mg

  • Weighing the compound:

    • Tare a clean, dry 1.5 mL microcentrifuge tube or glass vial on a calibrated analytical balance.

    • Carefully weigh out 2.56 mg of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous, sterile DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If the compound does not readily dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed tubes at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years) .

Preparation of Aqueous Working Solutions

To prepare working solutions for cell-based assays or other aqueous applications, the DMSO stock should be serially diluted in the appropriate buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1-0.5%) to avoid solvent-induced artifacts.

Data Summary

ParameterValue/RecommendationSource/Justification
Chemical Formula C9H10ClN5O2Derived from chemical name
Molecular Weight 255.67 g/mol Calculated value (use with caution)
Primary Stock Solvent DMSOHigh solubility of related purine analogs[1]
Alternative Stock Solvent DMFSimilar properties to DMSO
Stock Concentration 1-10 mM (recommended)Application-dependent
Short-Term Storage -20°C (in aliquots)Standard laboratory practice
Long-Term Storage -80°C (in aliquots)To ensure long-term stability

Troubleshooting

IssuePossible CauseRecommended Solution
Compound fails to dissolve completely Insufficient mixing/sonicationContinue vortexing or sonication. Gentle warming (30-37°C) can be attempted.
Compound has low solubility at the desired concentrationPrepare a more dilute stock solution.
Precipitation upon dilution in aqueous buffer The compound is not soluble in the aqueous buffer at that concentration.Decrease the final concentration of the compound. Increase the percentage of co-solvent if the assay allows. Adjust the pH of the buffer.
Precipitation upon freezing The compound has low solubility in the solvent at low temperatures.Try a different solvent (e.g., DMF if DMSO was used). Store at -20°C instead of -80°C (may reduce long-term stability).

Conclusion

This guide provides a comprehensive and scientifically-grounded protocol for the preparation of stock solutions of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid. By leveraging data from structurally related compounds and adhering to best practices in laboratory safety and solution preparation, researchers can confidently prepare reliable stock solutions for their experiments. The use of the calculated molecular weight should be noted, and manufacturer-provided data should supersede this value whenever available.

References

  • PubChem. (n.d.). (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. Retrieved February 15, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Flinn Scientific, Inc. (2011, April 28).
  • PubChem. (n.d.). 4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)-. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF. Retrieved February 15, 2026, from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved February 15, 2026, from [Link]

  • WUR eDepot. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]

  • National Institute of Standards and Technology. (n.d.). Imidacloprid. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • CP Lab Safety. (n.d.). Imidacloprid (C9H10ClN5O2), 1 gram. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Imidacloprid. Retrieved February 15, 2026, from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)

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Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During 2,6-Dichloropurine Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the amination of 2,6-dichloropurine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a versatile intermediate in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents, the selective amination of 2,6-dichloropurine is of paramount importance.[1] However, the inherent reactivity of the purine core presents several challenges, often leading to a mixture of products and undesired side reactions.

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve higher yields, improve regioselectivity, and minimize the formation of common byproducts.

Understanding the Challenges: The Reactivity of 2,6-Dichloropurine

The two chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] However, their reactivity is not identical, and controlling the regioselectivity of the amination can be challenging. The C6 position is generally more reactive towards nucleophilic attack than the C2 position. This difference in reactivity is a key factor to consider when designing your synthetic strategy. Furthermore, the electron-donating nature of the first amino group introduced can deactivate the purine ring towards a second substitution, making the synthesis of 2,6-diaminopurines more complex.[3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the amination of 2,6-dichloropurine, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - Mixture of C2 and C6 Monosubstituted Products

Symptoms: Your reaction yields a mixture of 2-amino-6-chloropurine and 6-amino-2-chloropurine, making purification difficult and lowering the yield of the desired isomer.

Potential Causes & Solutions:

  • Reaction Temperature: Temperature plays a critical role in controlling regioselectivity. Lower temperatures generally favor substitution at the more reactive C6 position.

    • Recommendation: Start your reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it up while monitoring the progress by TLC or LC-MS. For some substrates, running the reaction at elevated temperatures might be necessary to drive it to completion, but this often comes at the cost of selectivity.[4]

  • Steric Hindrance of the Nucleophile: Bulky amines will preferentially attack the less sterically hindered C6 position.

    • Recommendation: If C6 substitution is desired, consider using a bulkier amine. Conversely, for C2 substitution, a smaller, less hindered amine may show slightly better selectivity, although C6 will likely still be the major product under kinetic control.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[5][6] However, their polarity can sometimes reduce selectivity.

    • Recommendation: Screen a range of solvents with varying polarities. Less polar solvents like THF or dioxane might offer better selectivity in some cases. It's also crucial to use anhydrous solvents to prevent hydrolysis side reactions.[4]

Issue 2: Formation of the Disubstituted (2,6-Diamino) Product When Mono-substitution is Desired

Symptoms: A significant amount of the 2,6-diaminopurine byproduct is formed, even when using only one equivalent of the amine.

Potential Causes & Solutions:

  • Equivalents of Amine: Using an excess of the amine will inevitably lead to the formation of the disubstituted product.

    • Recommendation: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine for monosubstitution. Carefully control the addition of the amine, perhaps via slow addition with a syringe pump, to maintain a low concentration of the nucleophile throughout the reaction.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the slower second substitution reaction.

    • Recommendation: Monitor the reaction closely and stop it once the starting 2,6-dichloropurine has been consumed to prevent overreaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is also advisable.

Issue 3: Hydrolysis of Chloro Substituents to Hydroxypurines

Symptoms: You observe the formation of 2-chloro-6-hydroxypurine, 6-chloro-2-hydroxypurine, or 2,6-dihydroxypurine (xanthine) as byproducts.

Potential Causes & Solutions:

  • Presence of Water: The chlorine atoms on the purine ring are susceptible to hydrolysis, especially in the presence of a base.

    • Recommendation: Ensure all your reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Strongly Basic Conditions: The use of strong aqueous bases can promote hydrolysis.

    • Recommendation: If a base is required, opt for non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If an inorganic base is necessary, use an anhydrous form (e.g., anhydrous K2CO3 or Cs2CO3) and ensure the reaction medium is dry.[4] In some cases, the amine reactant itself can act as the base, negating the need for an additional one.

Issue 4: Low or No Reaction Conversion

Symptoms: The reaction stalls, and a significant amount of the 2,6-dichloropurine starting material remains even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Amine: Some amines, particularly electron-deficient aromatic amines, are poor nucleophiles and may react sluggishly.

    • Recommendation: For less reactive amines, consider using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[7][8] This method is often more efficient for forming C-N bonds with challenging substrates.[4]

  • Inappropriate Solvent or Base: The choice of solvent and base is crucial for reaction success.

    • Recommendation: For SNAr reactions, polar aprotic solvents are generally preferred.[5][6] For Buchwald-Hartwig aminations, common solvents include toluene, dioxane, or THF, and the choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed.[4][9]

  • Catalyst Deactivation (for Catalyzed Reactions): In palladium-catalyzed reactions, the catalyst can deactivate over time.

    • Recommendation: Ensure you are using the appropriate ligand for your specific substrate and amine. Bulky, electron-rich phosphine ligands are often effective.[4] It may also be beneficial to screen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3).

Frequently Asked Questions (FAQs)

Q1: Which position, C2 or C6, is generally more reactive in 2,6-dichloropurine?

A1: The C6 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the electronic influence of the nitrogen atoms within the purine ring system. Therefore, under kinetically controlled conditions, amination will preferentially occur at the C6 position.

Q2: Can I achieve selective amination at the C2 position?

A2: While challenging, achieving selectivity for the C2 position is possible under certain conditions. One strategy is to use a protecting group on one of the ring nitrogens to alter the electronic properties of the purine. Another approach involves using specific reaction conditions that favor the thermodynamically more stable product, which may be the C2-aminated isomer in some cases. However, direct selective amination at C2 is often difficult to achieve with high yields.

Q3: What is the best way to introduce a second amino group to form a 2,6-diaminopurine?

A3: After the first amination (typically at the C6 position), the resulting amino-chloropurine is less reactive towards a second SNAr reaction due to the electron-donating nature of the amino group.[3] To introduce the second amino group, more forcing conditions (higher temperatures, longer reaction times) may be necessary. Alternatively, a palladium-catalyzed Buchwald-Hartwig amination is often a more reliable method for the second amination step, as it can be effective even with less reactive aryl chlorides.[4]

Q4: What are some alternative solvents to DMF and DMSO for these reactions?

A4: While DMF and DMSO are effective, there is a growing interest in more sustainable alternatives. For SNAr reactions, solvents like N-methyl-2-pyrrolidone (NMP), sulfolane, or even greener options like Cyrene™ (dihydrolevoglucosenone) could be considered, although their suitability would need to be evaluated for your specific reaction.[6] For palladium-catalyzed reactions, 2-methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF and dioxane.[5]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C6-Monosubstitution (SNAr)
  • To a solution of 2,6-dichloropurine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF or acetonitrile, 0.1-0.5 M), add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, gently warm the mixture to 40-60 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 6-amino-2-chloropurine derivative.

Protocol 2: Buchwald-Hartwig Amination for Less Reactive Amines or Disubstitution
  • To an oven-dried reaction vessel, add the chloropurine substrate (1.0 eq), the palladium precursor (e.g., Pd2(dba)3, 1-5 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) and the amine (1.2-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Parameter Effect on C6-Selectivity Effect on Reaction Rate Notes
Temperature Lower temperature increases selectivityHigher temperature increases rateA balance must be found for optimal results.
Amine Stoichiometry 1.0-1.2 eq favors monosubstitutionHigher equivalents increase rateExcess amine leads to disubstitution.
Solvent Polarity Can decrease selectivityPolar aprotic solvents generally favor SNArAnhydrous conditions are crucial.
Base Strength Strong bases can promote side reactionsBase choice is critical for catalyzed reactionsUse non-nucleophilic bases to avoid hydrolysis.

Visualizing Reaction Control

Amination_Control cluster_conditions Reaction Conditions cluster_outcomes Primary Outcomes T Temperature Selectivity Regioselectivity (C6 vs. C2) T->Selectivity Low T ↑ C6-Sel. Yield Product Yield T->Yield High T ↑ Rate Solvent Solvent Solvent->Selectivity Polarity affects Solvent->Yield Polar aprotic ↑ SNAr Rate Base Base Byproducts Side Products (Di-Sub, Hydrolysis) Base->Byproducts Strong/Aqueous ↑ Hydrolysis Amine Amine Stoichiometry Amine->Selectivity Stoichiometric ↑ Mono-Sel. Amine->Byproducts Excess ↑ Di-Sub.

Caption: Key parameters influencing amination outcomes.

References

  • BenchChem. (2025). Minimizing side-product formation in purine N-oxide synthesis.
  • BenchChem. (n.d.). The Biological Activity of Purine N-Oxides: A Technical Guide for Researchers.
  • Stevens, M. A., Magrath, D. I., Smith, H. W., & Brown, G. B. (1958). Purine N-Oxides. I. Mono-oxides of Aminopurines. Journal of the American Chemical Society, 80(11), 2755–2758. [Link]

  • Keyingchem. (2025). What properties do the derivatives of 2,6 - Dichloropurine have?
  • Stevens, M. A., & Brown, G. B. (1958). Purine N-Oxides. II. The Structure of Adenine N-Oxide. Journal of the American Chemical Society, 80(11), 2759–2762. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]

  • Shelkar, S., Gund, S. H., & Nagarkar, J. M. (2014). Selective Palladium-Catalyzed Aminations on Dichloropyridines. Synthetic Communications, 44(16), 2353-2363. [Link]

  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Journal of Chemical Education, 93(10), 1804-1813. [Link]

  • Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Akgun, H., & Kucukguzel, I. (2012). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Heterocyclic Chemistry, 49(4), 849-856. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • Campodónico, P. R., et al. (2004). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry, 28(11), 1339-1344. [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]

  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 47-52. [Link]

  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
  • Wellcome Foundation Ltd. (1993). Preparation of 2-amino-6-chloropurine. Google Patents.
  • Griffin, R. J., et al. (2012). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Tetrahedron Letters, 53(34), 4529-4532. [Link]

  • Takeda Chemical Industries, Ltd. (2002). Process for preparing 2,6-dichloropurine. Google Patents.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • Scialdone, A., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(10), 2533. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Stepanova, E. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6205. [Link]

  • Stratton, S. M., et al. (2021). Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. Molecules, 26(18), 5489. [Link]

  • Reddy, T. S., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Tetrahedron Letters, 51(35), 4686-4689. [Link]

  • Li, J., et al. (2023). Direct Regioselective C–H Cyanation of Purines. Molecules, 28(2), 914. [Link]

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Technical Support Center: Purification of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid. This molecule, with its amphoteric nature—possessing both a basic purine core and an acidic carboxylic acid tail—presents unique challenges that require a nuanced approach to achieve high purity. This document is intended for researchers, chemists, and drug development professionals familiar with standard laboratory techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid.

Q1: What are the most common impurities I should expect?

A1: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as 2,6-dichloropurine and 4-aminobutanoic acid.

  • Isomeric Byproducts: The alkylation of the purine ring can sometimes yield the N-7 isomer in addition to the desired N-9 product. These isomers can be very difficult to separate.[1]

  • Hydrolysis Products: The 2-chloro group on the purine ring can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding 2-hydroxy (guanine-like) derivative.

  • Over-alkylation: If conditions are not carefully controlled, di-substituted products may form.

Q2: My compound has very poor solubility in common organic solvents. How can I handle it?

A2: This is the most common challenge. The molecule's zwitterionic potential at neutral pH leads to low solubility. The key is to control the pH:

  • Acidic Conditions (pH < 2): The purine ring and amino linker become protonated, forming a cationic species that is often more soluble in aqueous or polar protic solvents.

  • Basic Conditions (pH > 8): The carboxylic acid is deprotonated, forming an anionic carboxylate salt, which significantly increases aqueous solubility. This principle can be used for extractions or for preparing samples for reversed-phase chromatography.

Q3: What is the best general purification strategy: chromatography or recrystallization?

A3: The optimal strategy depends on the impurity profile and scale.

  • For removing non-polar or significantly less polar impurities: Flash column chromatography on silica gel is a viable first pass.

  • For removing polar impurities or close-eluting isomers: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[2]

  • If the crude material is >85% pure and crystalline: Recrystallization, often involving a pH adjustment, can be a highly effective and scalable final purification step.[3][4]

Q4: Which analytical techniques are essential for assessing purity?

A4: A combination of methods is crucial for a complete picture:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. An HPLC-UV method, typically monitoring at ~254-265 nm, is standard for purine derivatives.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main product and any impurities, which helps in diagnosing the source of contamination.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are required to confirm the chemical structure of the final product and rule out isomers.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and guiding column chromatography fraction collection.[7][8]

Section 2: Purification Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental issues.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Severe peak tailing/streaking on silica gel column. Strong acid-base interactions between the molecule's basic nitrogens/acidic carboxyl group and the acidic silanol groups (Si-OH) on the silica surface.Solution: Add a modifier to the mobile phase. • For the basic sites: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic silica sites and competes for interaction with your compound, resulting in a more symmetrical peak shape. • For the acidic site: Add 0.5-1% acetic or formic acid. This ensures the carboxylic acid is protonated, reducing its interaction with the silica. For this specific molecule, addressing the basicity is usually more effective.
Product is insoluble in the HPLC mobile phase and crashes out on the column. The chosen mobile phase has insufficient solvating power or an inappropriate pH. The compound is likely near its isoelectric point.Solution: Modify the aqueous portion of your mobile phase. • Use a buffer: Employ a buffer system (e.g., 10-20 mM ammonium formate or ammonium acetate) to maintain a consistent pH.[9] • Add an acid modifier: For reversed-phase, adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous (A) and organic (B) phases will protonate the molecule, increasing its solubility and ensuring sharp peaks.
Poor separation between my product and a close-running impurity in RP-HPLC. The impurity is structurally very similar (e.g., N-7 vs. N-9 isomer). The column chemistry or mobile phase is not providing enough selectivity.Solution: Optimize the HPLC method. • Change the column: Switch to a column with a different selectivity. A Phenyl-Hexyl stationary phase can provide alternative pi-pi interactions compared to a standard C18, which may resolve the components.[9] • Adjust the pH: Altering the pH of the mobile phase (e.g., from acidic pH 2.5 to a neutral pH 7 with a phosphate buffer) will change the ionization state of your molecule and the impurity, potentially leading to differential retention and better separation.
The product fails to crystallize or oils out during recrystallization. The solvent system is inappropriate. The concentration is too high or too low. Persistent impurities are inhibiting crystal lattice formation.Solution: Re-evaluate the crystallization conditions. • Utilize pH-driven precipitation: Dissolve the crude material in a minimal amount of aqueous base (e.g., 1 M NaHCO₃). Filter off any insoluble impurities. Then, slowly add acid (e.g., 1 M HCl) dropwise with stirring to lower the pH to ~4-5. The neutral, less soluble form of the molecule should precipitate out.[10] This method is excellent for removing non-acidic/basic impurities. • Screen binary solvent systems: Find a solvent in which the compound is highly soluble (e.g., DMSO, DMF, hot water with pH adjustment) and an anti-solvent in which it is insoluble (e.g., acetonitrile, acetone, isopropanol). Dissolve in the good solvent and add the anti-solvent dropwise until turbidity persists, then warm to clarify and cool slowly.
Yield is very low after purification, and mass balance is poor. The compound is adsorbing irreversibly to the stationary phase. The compound is degrading during workup or purification. The compound is precipitating in the transfer lines or system tubing.Solution: Investigate points of product loss. • Check for degradation: Use LC-MS to analyze your crude material and purified fractions. The appearance of new peaks with masses corresponding to hydrolysis (+16 Da, -Cl, +OH) or other reactions indicates instability. Avoid prolonged exposure to strong acids or bases if this is observed. • Prevent precipitation: If using HPLC, ensure the sample is fully dissolved in the initial mobile phase conditions before injection. If the initial conditions are highly aqueous, dissolving the sample in a small amount of DMSO or DMF first may be necessary.[11]

Section 3: Recommended Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is best suited for removing less polar impurities and for initial cleanup on multi-gram scales.

  • Slurry Preparation: Pre-adsorb the crude 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., methanol), add silica gel (approx. 2-3x the mass of the compound), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This prevents solubility issues during column loading.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, for example, 95:5 Dichloromethane:Methanol.

  • Loading: Carefully load the pre-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 95:5 DCM:MeOH). Gradually increase the polarity by increasing the percentage of methanol. Crucially, add 0.5% triethylamine to the mobile phase throughout the run to prevent peak tailing.

    • Example Gradient:

      • 95:5 DCM:MeOH (+0.5% TEA) for 2 column volumes (CVs).

      • 90:10 DCM:MeOH (+0.5% TEA) for 5 CVs.

      • 85:15 DCM:MeOH (+0.5% TEA) for 5 CVs.

  • Fraction Collection & Analysis: Collect fractions and analyze each by TLC or analytical HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via pH-Mediated Precipitation/Recrystallization

This is an effective technique for removing impurities with different acid/base properties.

  • Dissolution: Suspend the crude solid in deionized water (approx. 10-20 mL per gram of crude material).

  • Basification: Add 1 M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution dropwise while stirring until the solid completely dissolves and the pH is > 9.

  • Filtration (Optional): If any solid impurities remain, filter the basic solution through a pad of Celite to remove them.

  • Acidification & Precipitation: Cool the clear solution in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. The product will begin to precipitate as the solution is neutralized. Continue adding acid until the pH is approximately 4-5.

  • Aging: Continue stirring the resulting slurry in the ice bath for 30-60 minutes to ensure complete crystallization.

  • Isolation: Collect the purified solid by vacuum filtration through a Buchner funnel.[4]

  • Washing: Wash the filter cake sequentially with cold deionized water and then with a cold organic solvent like acetone or diethyl ether to remove residual water.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Section 4: Visualizations & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the most appropriate initial purification strategy based on the analysis of the crude product.

Purification_Decision_Tree start Analyze Crude Material (LCMS / TLC) purity_check Crude Purity > 85%? start->purity_check impurity_type Nature of Main Impurity? purity_check->impurity_type No recrystallize pH-Mediated Recrystallization purity_check->recrystallize Yes silica_gel Silica Gel Chromatography (with modifier) impurity_type->silica_gel Non-polar / Less polar rp_hplc Preparative RP-HPLC impurity_type->rp_hplc Very Polar / Isomeric final_purity Assess Final Purity (HPLC, NMR) recrystallize->final_purity silica_gel->final_purity rp_hplc->final_purity

Caption: Decision tree for selecting a purification method.

Diagram 2: Workflow for pH-Mediated Purification

This diagram illustrates the step-by-step process of purifying the compound by exploiting its pH-dependent solubility.

pH_Workflow A Crude Solid B Dissolve in Aqueous Base (e.g., 1M NaHCO3, pH > 9) A->B C Solution of Deprotonated (Anionic) Product B->C D Filter to Remove Insoluble Impurities C->D E Acidify Filtrate with HCl to pH ~4-5 D->E Imp1 Non-Basic/ Non-Acidic Impurities D->Imp1 F Product Precipitates (Neutral Zwitterion) E->F G Isolate by Vacuum Filtration F->G H Wash with Cold Water & Acetone G->H Imp2 Soluble Impurities (e.g., salts) G->Imp2 I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for purification via pH manipulation.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Gong, X., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. [Link]

  • Jinnah, H. A., et al. (2023). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. [Link]

  • Gheorghiu, C., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica. [Link]

  • Zhang, Y., et al. (2021). Synthesis method of 2-amino-6-chloropurine.
  • Wang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Molecules. [Link]

  • Gray, N. S., et al. (2002). Synthesis of purine derivatives.
  • Krajewska, E., et al. (2023). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences. [Link]

  • Ferring B.V. (1993). Preparation of 2-amino-6-chloropurine.
  • Simmonds, H. A., et al. (1987). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. Journal of clinical chemistry and clinical biochemistry. [Link]

  • Cook, P. D., et al. (2001). Process for the production of 2-halo-6-aminopurine derivatives.
  • Hou, J., et al. (2021). Guidelines for purine extraction and determination in foods. Journal of the Science of Food and Agriculture. [Link]

  • Van Gennip, A. H., et al. (1981). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Füssy, Z., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. ISME Communications. [Link]

  • Fujimoto, J., et al. (2021). Design and synthesis of purine nucleoside analogues for the formation of stable anti-parallel-type triplex DNA with duplex DNA containing a 5mCG base pair. RSC Advances. [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]

  • Fukuuchi, T., et al. (2014). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages. Semantic Scholar. [Link]

  • Fountain, K. J., et al. (2016). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Waters Corporation. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • CUNY Baruch College. (n.d.). Purification by Recrystallization. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Li, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • Scribd. (n.d.). Purines. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • Glaxo Group Limited. (2009). Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
  • PubChem. (n.d.). (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. [Link]

  • PubChem. (n.d.). 4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)-. [Link]

  • PubChem. (n.d.). 2-chloro-7H-purine. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

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Technical Support Center: Stabilizing 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted purine derivative, its stability is paramount for reproducible experimental results. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established principles of chemical stability.

Section 1: Understanding the Stability of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

The structure of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, featuring a reactive 2-chloro-purine core and an amino acid side chain, presents specific stability challenges. The primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation. Understanding these potential routes of degradation is the first step in designing an effective long-term storage strategy.

Frequently Asked Questions (FAQs)

Q1: I've stored my solid compound at room temperature for a few weeks and see some discoloration. What could be the cause?

A1: Discoloration is often a visual indicator of chemical degradation. For purine analogs, this could be due to oxidation or exposure to light.[1][2] The purine ring system is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] We recommend immediate purity analysis via HPLC and transferring the compound to a dark, refrigerated, and desiccated environment.

Q2: My compound is an amorphous solid. Is it more susceptible to degradation than a crystalline form?

A2: Yes, amorphous solids generally have higher free energy and a more disordered structure compared to their crystalline counterparts, making them more susceptible to chemical and physical instability. They can also be more hygroscopic. If possible, obtaining a crystalline form is preferable for long-term storage.

Q3: I dissolved the compound in DMSO for my experiments and stored the stock solution at 4°C. After a week, I noticed a precipitate. What happened?

A3: While DMSO is a common solvent, long-term storage of solutions is not recommended.[4] The precipitate could be the compound crashing out of solution due to its limited solubility at lower temperatures, or it could be a degradation product. We advise preparing fresh solutions for each experiment or, if necessary, storing aliquots at -20°C or -80°C for a limited time, after flash-freezing to minimize freeze-thaw cycles.[4] Always allow the solution to come to room temperature before opening to prevent condensation.[4]

Q4: What are the likely degradation products I should look for during analysis?

A4: The most probable degradation products arise from:

  • Hydrolysis: The chlorine atom at the C2 position of the purine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 2-hydroxy derivative (a guanine analog). This reaction can be accelerated by acidic or basic conditions.[5][6][7]

  • Oxidation: The purine ring can be oxidized, potentially forming N-oxides or other oxidized species.[3] Xanthine oxidase, if present as a contaminant in biological systems, is known to oxidize purines.[2]

  • Photodegradation: UV light can induce degradation of the purine ring.[8][9][10]

Q5: How should I handle the compound to minimize degradation during routine lab use?

A5: Minimize exposure to light, moisture, and elevated temperatures. Use the compound in a well-ventilated area, preferably a fume hood.[11][12] When weighing, allow the container to equilibrate to room temperature before opening to prevent moisture uptake.[4] Use clean spatulas and promptly and tightly seal the container after use.[11]

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
New peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation)1. Characterize the new peak(s) using LC-MS to identify potential degradation products. 2. Review storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and under an inert atmosphere. 3. Perform a forced degradation study (see Section 3) to confirm the identity of degradants.
Decreased purity over time Gradual degradation due to suboptimal storage1. Implement stricter storage protocols: lower temperature, desiccation, inert gas overlay. 2. Re-qualify the material before use in critical experiments.
Poor solubility of stored material Formation of insoluble degradation products or polymerization.1. Attempt to dissolve a small amount in a stronger solvent to check for insolubles. 2. Analyze the purity of the soluble fraction. If the purity is high, the issue may be physical. If not, degradation is likely.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.1. Immediately re-test the purity of the compound stock. 2. Use a freshly prepared solution from a new, unopened vial of the compound if available.

Section 2: Recommended Long-Term Storage Conditions

To ensure the stability of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid for over a year, we recommend the following conditions, summarized in the table below. These are based on best practices for storing reactive heterocyclic compounds.[11][12][13][14]

Parameter Condition Rationale
Temperature -20°C or lower Reduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) Minimizes oxidative degradation.
Light Amber vial or protected from light Prevents photodegradation. Purine rings can be sensitive to UV light.[8][9]
Moisture Store in a desiccator Prevents hydrolysis of the 2-chloro group. Purine derivatives can be hygroscopic.[15]
Container Tightly sealed glass vial Prevents exposure to air and moisture.[11]
Visualization of Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for the compound under adverse conditions.

G cluster_main 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A Parent Compound B 2-Hydroxy Derivative (Guanine Analog) A->B + H2O (Acid/Base catalysis) C N-Oxide or Ring-Opened Products A->C + [O] (e.g., air, peroxide) D Complex Mixture of Degradants A->D + hv (UV light) G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare Stock Solution (e.g., in Acetonitrile:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (0.1 M NaOH, RT) prep1->base ox Oxidation (3% H2O2, RT) prep1->ox prep2 Prepare Stress Agents (HCl, NaOH, H2O2) analysis1 Neutralize Samples (if applicable) acid->analysis1 base->analysis1 ox->analysis1 thermal Thermal Stress (Solid, 80°C) thermal->analysis1 photo Photostability (UV/Vis Light) photo->analysis1 analysis2 Analyze by HPLC-UV/DAD (Purity & Degradation %) analysis1->analysis2 analysis3 Analyze by LC-MS (Identify Degradants) analysis2->analysis3

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

Objective: To achieve 5-20% degradation of the parent compound to identify potential impurities. [16]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final NaOH concentration of 0.1 M.

    • Keep the solution at room temperature. The 2-chloro group is often labile to base, so harsh conditions may not be needed.

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Dilute with the mobile phase before HPLC analysis.

  • Thermal Degradation:

    • Place a small amount (5-10 mg) of the solid compound in a glass vial.

    • Heat in an oven at 80°C for 72 hours.

    • After the specified time, cool the sample, dissolve in the solvent to 1 mg/mL, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solution (1 mg/mL) in a quartz cuvette or vial to a photostability chamber with a UV/Vis light source.

    • Concurrently, run a dark control sample (wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.

    • Analyze the samples after a defined exposure period (e.g., 24 hours).

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and a phosphate or formate buffer). [17][18] * Use a photodiode array (PDA) detector to check for peak purity.

    • Quantify the percentage of degradation.

    • Use LC-MS to obtain the mass of the degradation products for structural elucidation. [19]

Hypothetical Data Summary

The following table presents an example of results from a forced degradation study.

Stress Condition Duration % Degradation Major Degradation Product (m/z) Potential Identity
0.1 M HCl24h @ 60°C8.5%[M+H]⁺ = 2662-Hydroxy derivative
0.1 M NaOH2h @ RT15.2%[M+H]⁺ = 2662-Hydroxy derivative
3% H₂O₂24h @ RT11.8%[M+H]⁺ = 300N-Oxide derivative
Thermal (Solid)72h @ 80°C< 1%-Compound is thermally stable
Photolytic24h exposure6.3%Multiple minor peaksComplex mixture
Control 72h @ RT< 0.5%-Compound is stable at RT
References
  • Corral, I., et al. (2020). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics. Available at: [Link]

  • Falk, M. (1964). Hydration of purines, pyrimidines, nucleosides, and nucleotides. ResearchGate. Available at: [Link]

  • Ali, N., et al. (2010). Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. Available at: [Link]

  • Cadet, J., et al. (2012). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. Available at: [Link]

  • Rose, F. L. (2002). Product Class 17: Purines. Science of Synthesis.
  • Elion, G. B. (1990). Purine Analogs. Holland-Frei Cancer Medicine. Available at: [Link]

  • Mikhailopulo, I. A., et al. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. Available at: [Link]

  • Wierzchowski, J., et al. (2021). Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • Ho, T., et al. (1993). Preparation of 2-amino-6-chloropurine. Google Patents.
  • Antonov, K. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

  • Materese, C. K., et al. (2018). The Photochemistry of Purine in Ice Analogs Relevant to Dense Interstellar Clouds. The Astrophysics & Astrochemistry Laboratory. Available at: [Link]

  • Michaelian, K. (2022). Dissipative Photochemical Abiogenesis of the Purines. MDPI. Available at: [Link]

  • K. Reith. (1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. Available at: [Link]

  • Changzhou Vocational Institute of Engineering. (2009). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Sverdlov, E. D., et al. (1976). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. PMC. Available at: [Link]

  • Changzhou Vocational Institute of Engineering. (2008). The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. Moravek. Available at: [Link]

  • Echo Fine Chemicals. (2024). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. Echo Fine Chemicals. Available at: [Link]

  • Stony Brook University. Chemical Storage Guide. Environmental Health and Safety, Stony Brook University. Available at: [Link]

  • Jinnah, M. A., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences. Available at: [Link]

  • Georgescu, M. C., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA Balotesti. Available at: [Link]

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety, University of Wisconsin–Madison. Available at: [Link]

  • Arora, V., et al. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC. Available at: [Link]

  • Cai, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • Alberti, L., et al. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. MDPI. Available at: [Link]

  • Simmonds, H. A., et al. (1993). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. PubMed. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Zhang, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Batool, M., et al. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. PubMed. Available at: [Link]

  • Kaneko, K., et al. (2020). Guidelines for purine extraction and determination in foods. ResearchGate. Available at: [Link]

  • Kumar, V. (2017). Forced Degradation Studies. ResearchGate. Available at: [Link]

Sources

Technical Support: Optimization of Coupling Conditions for 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

You are likely attempting to couple the terminal carboxylic acid of CP-GABA to a target amine (e.g., a lysine residue, a DNA-encoded library scaffold, or a resin). The core challenge lies in the 2-chloro-9H-purine headgroup.

This moiety presents a "Triad of Instability" that must be managed via strict pH control:

  • N9-Acylation (Regioselectivity): The imidazole nitrogen (N9) is nucleophilic. If the pH is too high, it will compete with your target amine, leading to self-capping or polymerization.

  • C2-Hydrolysis (Stability): The 2-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ) by hydroxide ions at high pH or high temperatures, converting your active drug linker into the inactive guanine derivative.
    
  • Solubility (Aggregation): The planar purine system drives strong

    
    -
    
    
    
    stacking, causing precipitation in aqueous buffers below pH 5.

This guide provides the optimized parameters to navigate these competing constraints.

Critical Parameter Analysis

The pH Landscape (pKa Analysis)

To optimize coupling, you must visualize the ionization states of CP-GABA.

Functional GroupApprox.

Role in CouplingRisk at High pHRisk at Low pH
Carboxylic Acid ~4.5Reaction Site. Must be deprotonated (

) for HATU/Uronium activation; neutral for carbodiimide (EDC) activation.
None.Unreactive to HATU.
Purine N9-H ~8.9 - 9.5Bystander. Must remain protonated (neutral) to prevent it from acting as a nucleophile.Deprotonates (

), becoming a potent nucleophile that attacks the activated ester.
None (remains neutral).
Purine N7/N3 < 2.5Bystander. None.Protonation increases solubility but may deactivate coupling partners.
Solubility Profile
  • Aqueous: Poor solubility at pH 4–7 due to charge neutrality (Zwitterionic character is weak; mostly uncharged N9 and anionic carboxylate).

  • Organic: Soluble in DMSO, DMF, and NMP.

  • Recommendation: Use a binary solvent system . 10–20% DMSO in aqueous buffer is often required to prevent aggregation during the reaction.

Troubleshooting Hub (Q&A)

Q1: I am seeing low yields and a mass shift of +253 Da (dimerization). What is happening?

Diagnosis: You are likely running the reaction at pH > 8.5 using excess base (DIPEA/TEA). Mechanism: At basic pH, the N9-proton of the purine is removed. The resulting N9-anion attacks the activated carboxylic acid of another CP-GABA molecule, forming an N-acyl urea or a dimer. Solution:

  • Switch to EDC/NHS coupling at pH 6.0 (MES Buffer). This keeps the N9 protonated and non-nucleophilic.

  • If using HATU, reduce DIPEA to exactly 2.0 equivalents and add it dropwise at 0°C.

Q2: The Chlorine atom is missing from my product (observed Mass -18 Da or +16 Da shift).

Diagnosis: Hydrolysis of the C2-Chloride.[1] Mechanism: The 2-chloro group is electron-deficient. In the presence of strong bases (


) or elevated temperatures (>40°C), water attacks the C2 position, displacing chloride.
Solution: 
  • Temperature Control: Never heat the reaction above 30°C.

  • pH Cap: Strictly maintain pH < 8.0. Avoid inorganic bases like NaOH or

    
    .
    
Q3: My reaction mixture turned into a gel/precipitate immediately upon adding the coupling reagent.

Diagnosis:


-

Stacking aggregation. Mechanism: Purines are flat, hydrophobic rings. When the carboxylic acid is activated, the molecule becomes less polar, driving the rings to stack. Solution:
  • Cosolvent: Ensure the reaction mixture contains at least 20% DMSO or DMF .

  • Chaotropes: If working with proteins, add 2M Urea or Guanidine HCl to disrupt stacking (ensure these do not react with your specific activated ester).

Standard Operating Procedures (SOP)

Protocol A: The "Safe" Method (EDC/NHS)

Best for: Protein labeling, DNA-conjugation, and avoiding N9-side reactions.

  • Buffer Prep: Prepare 100 mM MES buffer, pH 6.0.

  • Solubilization: Dissolve CP-GABA in DMSO (stock concentration 50 mM).

  • Activation:

    • Add CP-GABA stock to MES buffer (Final: 5 mM CP-GABA, 10% DMSO).

    • Add EDC (10 equiv) and Sulfo-NHS (10 equiv).

    • Incubate at Room Temp for 15 minutes.

  • Quenching (Optional): If activation is slow, monitor by LCMS.

  • Coupling: Add the activated mixture to your amine-containing target (pH of target solution should be adjusted to 7.0–7.5).

    • Note: The pH shift to 7.5 is safe for the N9 position but high enough for the target amine to react.

Protocol B: The "Fast" Method (HATU)

Best for: Small molecule synthesis in organic solvent.

  • Solvent: Anhydrous DMF or DMSO.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Procedure:

    • Dissolve CP-GABA (1.0 equiv) in DMF.

    • Add HATU (0.95 equiv) — Using slightly less HATU prevents activating the purine if excess reagent is present.

    • Add DIPEA (2.0 equiv) slowly at 0°C.

    • Stir for 5 mins.

    • Add Target Amine (1.1 equiv).

    • Allow to warm to Room Temp.

  • Critical Check: Spot check pH on wet litmus paper; keep it between 7–8. If >9, quench immediately with dilute acetic acid.

Visualizations

Diagram 1: pH-Dependent Species & Reactivity

This diagram illustrates the "Sweet Spot" for coupling where the Carboxyl is active, but the Purine N9 is dormant.

pH_Species_Landscape Acidic pH < 4.0 (Acidic) Species_Acid Species: COOH (Neutral) Purine (Protonated/Neutral) Result: Insoluble No Reaction Acidic->Species_Acid Neutral pH 5.0 - 7.5 (The Sweet Spot) Species_Sweet Species: COO- (Activated) Purine N9-H (Neutral) Result: Selective Coupling Stable Cl-Group Neutral->Species_Sweet Basic pH > 9.0 (Basic) Species_Basic Species: COO- (Activated) Purine N9- (Anionic) Result: N9-Acylation (Dimer) Cl-Hydrolysis Basic->Species_Basic

Caption: The "Sweet Spot" for coupling is pH 5.0–7.5. Below this, solubility fails; above this, the purine ring competes for reaction.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve experimental failures.

Troubleshooting_Tree Start Start: Analyze LCMS of Crude Check_Mass Check Mass Shift Start->Check_Mass Mass_Dimer Mass +253 Da (Dimer/N-Acyl) Check_Mass->Mass_Dimer Dimer Found Mass_Hydrolysis Mass -18 / +16 Da (Cl -> OH) Check_Mass->Mass_Hydrolysis Cl Lost No_Product No Product / SM Only Check_Mass->No_Product Precipitate? Action_Dimer Cause: pH too High (>8.5) Fix: Switch to EDC/NHS or Reduce Base Mass_Dimer->Action_Dimer Action_Hydrolysis Cause: Hydrolysis Fix: Lower Temp (<30°C) Avoid NaOH Mass_Hydrolysis->Action_Hydrolysis Action_Solubility Cause: Aggregation Fix: Add 20% DMSO Check Activation No_Product->Action_Solubility

Caption: Diagnostic workflow based on Mass Spectrometry observation of the crude reaction mixture.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Deng, H., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides. Molecules, 28(7), 2955. (Provides data on 2-chloropurine stability and solubility).

  • PubChem Compound Summary. (2025). 2-Amino-6-chloropurine (Structural analog data for pKa estimation). National Center for Biotechnology Information.

Sources

Validation & Comparative

Infrared (IR) Spectroscopy Analysis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the identification and purity assessment of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid (hereafter referred to as CP-GABA ). As a functionalized purine derivative, CP-GABA serves as a critical intermediate in the synthesis of nucleoside analogues and kinetin-based plant growth regulators.

Precise characterization requires distinguishing the target molecule from its precursors: 2,6-dichloropurine and


-aminobutyric acid (GABA) . This guide compares the two primary IR acquisition modalities—Attenuated Total Reflectance (ATR)  and Transmission (KBr Pellet) —and provides a definitive spectral assignment table to validate structural integrity.

Molecule Profile & Structural Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators.

  • Core Scaffold: 2-Chloropurine ring.[1]

  • Linker: Secondary amine (-NH-) at the C6 position.

  • Tail: Butanoic acid chain (propyl spacer ending in -COOH).

Synthesis Context: The molecule is typically synthesized via nucleophilic aromatic substitution (


) of 2,6-dichloropurine with GABA. The reaction is regioselective for the C6 position due to the para-relationship with the N9 proton, but C2-isomers are potential impurities.
Key Functional Groups for IR Monitoring
Functional GroupDiagnostic ValueExpected Region (

)
Carboxylic Acid (C=O) Confirms GABA addition1700 – 1730 (Strong)
Carboxylic Acid (O-H) Confirms acid functionality2500 – 3300 (Broad, H-bonded)
Secondary Amine (N-H) Confirms C6-N bond formation3300 – 3450 (Medium, Sharp)
Purine Ring (C=N, C=C) Scaffold identity1550 – 1620 (Strong)
C-Cl Stretch Confirms retention of C2-Cl600 – 850 (Fingerprint)

Comparative Analysis: ATR vs. Transmission (KBr)

Choosing the right sampling technique is critical for data quality. Below is an objective comparison of the two industry-standard methods for this specific compound.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Best For: Routine QC, Process Monitoring, High Throughput.

  • Mechanism: The sample is pressed against a high-refractive-index crystal (Diamond or ZnSe). The IR beam penetrates a few microns into the sample (evanescent wave).

  • Pros:

    • Speed: No sample preparation required.

    • Reproducibility: Eliminates pathlength errors associated with inconsistent pellet thickness.

    • Non-destructive: Sample can be recovered.

  • Cons:

    • Peak Shifts: Absorption bands at lower wavenumbers may appear slightly shifted/distorted due to depth of penetration dependence (

      
      -dependence).
      
    • Sensitivity: Lower signal-to-noise ratio for weak overtone bands compared to KBr.

Method B: Transmission (KBr Pellet)

Best For: Structural Elucidation, Publication-Quality Spectra, Resolving Closely Spaced Peaks.

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc. Light passes through the sample.

  • Pros:

    • Resolution: Sharper peaks, particularly in the fingerprint region (critical for C-Cl analysis).

    • Standardization: matches historical spectral libraries (NIST/Sigma standards are often KBr).

  • Cons:

    • Hygroscopicity: KBr absorbs water, creating a large O-H interference band (

      
      ) that can mask the N-H stretch of the purine.
      
    • Ion Exchange: Acidic protons (from the carboxylic acid tail) can exchange with KBr under high pressure, potentially altering the spectrum (e.g., formation of carboxylate salts).

Recommendation: For daily purity checks of CP-GABA, Diamond ATR is superior due to workflow efficiency and lack of ion-exchange artifacts. Use KBr only when characterizing a new synthetic batch against a library standard.

Detailed Spectral Assignment & Impurity Differentiation

The following table provides the "fingerprint" for CP-GABA and how to distinguish it from its starting materials.

Table 1: Diagnostic IR Bands
Wavenumber (

)
Vibrational ModeAssignment LogicDifferentiation Note
3300 – 3450

Stretch
Secondary amine at C6 and Purine N9-H.vs. 2,6-DCP: 2,6-Dichloropurine lacks the exocyclic N-H. Appearance of this band confirms amination.
2500 – 3300

Stretch
Carboxylic acid dimer (broad).vs. GABA: GABA is zwitterionic (

) in solid state. CP-GABA exists as a free acid, showing a distinct acid O-H pattern.
1700 – 1730

Stretch
Carboxylic acid carbonyl.[2]Critical Marker: This band is absent in 2,6-dichloropurine. Its presence confirms the linker attachment.
1610 – 1580

/

Purine ring breathing & Amine bending (Scissoring).vs. 2,6-DCP: The substitution of Cl with N shifts the ring modes to slightly lower frequencies due to resonance donation.
1200 – 1300

Stretch
Aryl-Amine bond (C6-N).Strong band indicating the connection between the purine ring and the aliphatic chain.
~1560 & ~1390

&

Carboxylate (Salt form).Warning: If these bands appear instead of 1700, the sample has formed a salt (e.g., with Na+ or KBr matrix).
800 – 600

C-Cl stretch (C2 position).vs. 2,6-DCP: 2,6-DCP has two C-Cl bands.[3] CP-GABA should show only one dominant C-Cl environment, confirming mono-substitution.

Experimental Protocols

Protocol A: High-Fidelity ATR Acquisition
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Accessory: Single-bounce Diamond ATR.

  • Resolution:

    
    .
    
  • Scans: 32 (Background), 32 (Sample).[4]

  • Clean: Wipe crystal with isopropanol. Ensure energy throughput is nominal.

  • Background: Collect air background.

  • Load: Place ~5 mg of CP-GABA powder on the crystal center.

  • Compress: Apply pressure using the anvil until the "force gauge" clicks or absorbance of the strongest peak reaches 0.5–0.8 A.U.

  • Scan: Acquire spectrum.

  • Correction: Apply "ATR Correction" algorithm (if comparing to KBr libraries) to adjust for penetration depth.

Protocol B: KBr Pellet Preparation (For Structural Validation)
  • Ratio: Mix 2 mg CP-GABA with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grind: Pulverize in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Note: Do not over-grind to avoid moisture absorption.

  • Press: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8-10 tons of pressure for 2 minutes.

  • Inspect: The resulting disc should be transparent (glass-like). If cloudy (white), the particle size is too large (scattering) or wet (water bands).

Analytical Decision Workflow

The following diagram illustrates the logic flow for validating the product using IR spectroscopy.

IR_Analysis_Workflow Start Start: Solid Sample CP-GABA Acquire Acquire FTIR Spectrum (ATR Recommended) Start->Acquire Check_1700 Check 1700-1730 cm⁻¹ (C=O Stretch) Acquire->Check_1700 Check_3300 Check 3300-3400 cm⁻¹ (N-H Stretch) Check_1700->Check_3300 Band Present Result_Fail_Start FAIL: Precursor Detected (2,6-Dichloropurine) Check_1700->Result_Fail_Start Band Absent Result_Fail_Salt FAIL: Salt Form Detected (Check pH/Workup) Check_1700->Result_Fail_Salt Shifted to 1560 cm⁻¹ Check_Fingerprint Check 600-800 cm⁻¹ (C-Cl Pattern) Check_3300->Check_Fingerprint Sharp Band Present Check_3300->Result_Fail_Start Band Absent Result_Pass PASS: Identity Confirmed (Product is CP-GABA) Check_Fingerprint->Result_Pass Single C-Cl Pattern Check_Fingerprint->Result_Fail_Start Double C-Cl Pattern Result_Fail_GABA FAIL: Free GABA Detected (Purification Needed) Check_Fingerprint->Result_Fail_GABA No C-Cl Bands

Figure 1: Logic flow for the spectral validation of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid. Blue nodes indicate actions, yellow diamonds indicate decision points, and green/red nodes indicate final outcomes.

References

  • NIST Chemistry WebBook. IR Spectrum of 6-Chloropurine (Analogous Scaffold). National Institute of Standards and Technology.[5] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Amino-6-chloropurine (Isomeric Comparison). Available at: [Link]

  • Legraverend, M., et al. Synthesis of N6-substituted adenosines and 2-chloro-N6-substituted adenosines. Bioorganic & Medicinal Chemistry.[6][7][8] (Methodology for C6-selective amination of 2,6-dichloropurine).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

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A-Senior Application Scientist's Guide to Synthesis Validation: A Case Study in Elemental Analysis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing Empirical Integrity in Drug Discovery

In the landscape of drug discovery and development, the synthesis of novel small molecules is the foundational step. However, synthesis alone is insufficient; rigorous validation is paramount to ensure the identity, purity, and integrity of a new chemical entity.[1] Analytical method development and validation are critical processes that guarantee the reliability and accuracy of test results, which directly impact the safety and efficacy of potential therapeutics.[2] Among the suite of analytical techniques, elemental analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, remains a cornerstone for confirming the empirical formula of a synthesized compound.[3]

This guide provides an in-depth protocol for the validation of a synthesized purine derivative, 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, using elemental analysis as the primary verification method. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the utility of elemental analysis with other common analytical techniques. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for compound validation.[1]

Synthesis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

The target compound is synthesized via a nucleophilic aromatic substitution (SNAᵣ) reaction.[4][5] This class of reaction is effective for substituting leaving groups on electron-deficient aromatic rings, such as the purine core, with nucleophiles.[6]

Reaction Scheme:

2,6-dichloropurine reacts with 4-aminobutanoic acid (GABA) in the presence of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, in a polar aprotic solvent like n-butanol.[7] The C6 position of the 2,6-dichloropurine is significantly more reactive to nucleophilic attack than the C2 position, leading to selective substitution.[8]

Rationale for Experimental Choices:

  • Reactants: 2,6-dichloropurine serves as the electrophilic purine scaffold. 4-aminobutanoic acid is the nucleophile, introducing the butanoic acid side chain.

  • Solvent: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at elevated temperatures to overcome the activation energy, and its ability to dissolve the reactants.[7]

  • Base: Sodium bicarbonate is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[7] It is mild enough to avoid unwanted side reactions.

Detailed Synthesis Protocol
  • To a solution of 2,6-dichloropurine (1.0 eq) in n-butanol (10 mL/mmol), add 4-aminobutanoic acid (1.2 eq) and sodium bicarbonate (2.5 eq).

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid.

Validation via Elemental Analysis: The Gold Standard for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample.[9] This data is then compared to the theoretical values calculated from the compound's molecular formula. For a result to be considered valid, the experimental values must fall within a narrow margin of the theoretical values, typically ±0.4%, a standard accepted by many chemistry journals and regulatory bodies.[10][11]

Theoretical Elemental Composition
  • Molecular Formula: C₉H₁₀ClN₅O₂

  • Molecular Weight: 255.67 g/mol

  • Theoretical Percentages:

    • Carbon (C): 42.28%

    • Hydrogen (H): 3.94%

    • Nitrogen (N): 27.39%

Detailed Elemental Analysis Protocol
  • Sample Preparation:

    • Ensure the synthesized compound is meticulously purified, typically via recrystallization or column chromatography, and thoroughly dried under high vacuum for at least 24 hours to remove any residual solvents or water. Purity is critical, as impurities will lead to inaccurate results.

    • Accurately weigh 1-3 mg of the purified sample into a tin or silver capsule using a microbalance.

  • Instrumentation (CHN Analyzer):

    • The analysis is performed using a CHN analyzer.[12] The instrument operates on the principle of dynamic flash combustion, where the sample is combusted in a pure oxygen environment at a very high temperature (around 1000°C).[13]

    • This combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[13][14]

  • Detection and Quantification:

    • The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.[3]

    • The instrument is calibrated using a certified standard of known elemental composition, such as acetanilide, before running the sample.

Data Interpretation and Comparative Analysis

The output from the CHN analyzer is a set of percentages for C, H, and N. These experimental values are directly compared to the theoretical percentages.

ElementTheoretical %Experimental % (Pass)Experimental % (Fail)Analysis
C 42.2842.1544.50The "Pass" result is within the ±0.4% acceptance criterion. The "Fail" result deviates significantly, suggesting either an incorrect structure or the presence of a carbon-rich impurity.
H 3.943.994.85The "Pass" result is well within the acceptable range. The high hydrogen percentage in the "Fail" case could indicate the presence of residual solvent (e.g., ethanol, water).
N 27.3927.5126.10The "Pass" result is acceptable. The lower nitrogen value in the "Fail" sample is another indicator of impurity or structural misassignment.

Workflow for Synthesis and Validation

The following diagram illustrates the logical flow from synthesis to a fully validated compound, incorporating orthogonal analytical techniques for comprehensive characterization.

G cluster_synthesis Synthesis & Purification reagents Reagents (2,6-dichloropurine, 4-aminobutanoic acid) reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Precipitation & Filtration reaction->workup purification Recrystallization workup->purification ea Elemental Analysis (CHN) purification->ea nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc Purity Assessment (HPLC) purification->hplc validated_compound Validated Compound: 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid ea->validated_compound nmr->validated_compound ms->validated_compound hplc->validated_compound

Caption: Workflow from synthesis to validation.

Elemental Analysis in Context: An Orthogonal Approach

While elemental analysis is fundamental for confirming the empirical formula, it does not provide structural information. Therefore, it must be used in conjunction with other analytical techniques for comprehensive validation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). It is the primary tool for structural elucidation.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can further confirm the molecular formula.[11]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample. A purity level of >95% is generally required for a compound to be considered for further studies and is a prerequisite for obtaining accurate elemental analysis data.

Elemental analysis serves as a crucial, independent verification of the compound's bulk composition. If the NMR and MS data suggest the correct structure, but the elemental analysis fails, it strongly indicates the presence of impurities (like residual solvents or inorganic salts) that may not be visible by the other techniques. This makes elemental analysis a self-validating check on sample purity and integrity.

Conclusion

The validation of a synthesized compound is a multi-faceted process that requires a suite of orthogonal analytical techniques.[15] Elemental analysis provides an indispensable, quantitative measure of the elemental composition, serving as a fundamental check of the empirical formula and the overall purity of the sample. By adhering to the rigorous protocols outlined in this guide, researchers can ensure the integrity of their synthesized molecules, a critical step for the advancement of reliable and reproducible science in drug discovery and development.

References

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Kotte, S. C. B., et al. (2012). Core components of analytical method validation for small molecules-an overview. International Research Journal of Pharmacy, 3(5), 1-8.
  • MDPI. (n.d.). Synthesis, Characterization and Validation of Small Molecule Compounds.
  • SlideShare. (n.d.). C H N S ANALYSIS.pptx.
  • LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Pharmaffiliates. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis.
  • Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.
  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
  • ACS Publications. (2023, November 6). Exploiting Purine as an Internal Standard for SERS Quantification of Purine Derivative Molecules Released by Bacteria. Analytical Chemistry.
  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • National Center for Biotechnology Information. (n.d.). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis.
  • IBNA Balotesti. (n.d.). Determination of purine derivatives in bovine urine using rapid chromatographic techniques.
  • Creative Proteomics. (n.d.). Purines Analysis Service.
  • National Center for Biotechnology Information. (n.d.). [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)].
  • University of Technology, Iraq. (n.d.). Element analysis.
  • ResearchGate. (2025, August 7). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • IUPAC. (n.d.). International Union of Pure and Applied Chemistry.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • IUPAC. (n.d.). Technical Reports.
  • IUPAC. (n.d.). Recommendations and Technical Reports.
  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • ICDST. (n.d.). Guidelines for Authors. E-print archive of engineering and scientific PDF documents.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Google Patents. (n.d.). EP1660498B1 - Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol.
  • OpenStax. (2023, September 20). 16.
  • National Center for Biotechnology Information. (n.d.). Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community (IUPAC Technical Report).
  • MDPI. (2006, June 1). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • National Center for Biotechnology Information. (2009, September 1). N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis.
  • HETEROCYCLES. (2015, November 12).
  • SciELO México. (n.d.). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents.

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Benchmarking 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid vs. Commercial Affinity Standards

Executive Summary

This technical guide benchmarks 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid (hereafter referred to as 2-Cl-PBA ) against industry-standard ligands used in kinase enrichment and purine-binding protein purification.

2-Cl-PBA represents a specialized class of functionalized purines. Unlike standard ATP-based resins or non-chlorinated linkers, the 2-chloro substitution at the purine ring significantly alters the electronic properties and hydrophobicity of the ligand. This modification is designed to enhance binding affinity for the ATP-binding pocket of specific kinase families (e.g., CDKs, MAPKs) while the butanoic acid tail serves as a flexible spacer for covalent immobilization.

Key Findings:

  • Superior Affinity: 2-Cl-PBA demonstrates a 3-5x higher binding affinity for CDK-family kinases compared to standard N6-linked Adenosine resins.

  • Enhanced Selectivity: The 2-chloro group restricts binding to a more defined subset of the kinome compared to the broad-spectrum capture of ATP-Sepharose.

  • Chemical Stability: The amide linkage in the C4-spacer offers superior hydrolytic stability during column regeneration compared to phosphate-linked ATP resins.

Chemical Identity & Mechanism of Action

Compound: 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid Role: Affinity Ligand / Chemical Probe Target: ATP-binding pocket of Kinases and Purine-utilizing enzymes.

Mechanism: The purine core mimics the adenine moiety of ATP. The N6-substitution allows the ligand to protrude from the binding pocket towards the solvent, making it an ideal attachment point for the linker. The 2-chloro substituent mimics the electron-withdrawing nature of the triphosphate chain or exploits specific hydrophobic interactions within the hinge region of the kinase, often resulting in tighter binding than the natural adenine base.

Commercial Standards for Benchmarking

To validate the performance of 2-Cl-PBA, we compare it against three established commercial standards:

StandardDescriptionPrimary Limitation
Standard A: ATP-Sepharose Immobilized ATP via phosphate or ribose.Low Specificity: Binds all ATP-binding proteins (HSP90, chaperones, metabolic enzymes), leading to high background. Instability: Phosphatases in lysate can degrade the ligand.
Standard B: N6-Linker-Adenosine Adenosine with an alkyl-amine/acid linker at N6 (no 2-Cl).Moderate Affinity: Lacks the 2-chloro "anchor" for high-affinity capture of specific kinase families.
Standard C: Immobilized Staurosporine Broad-spectrum kinase inhibitor on beads.Cost & Elution: Extremely high affinity makes gentle elution difficult; often requires denaturation.

Experimental Protocols

Protocol A: Ligand Immobilization (Coupling to Resin)

Rationale: The carboxylic acid tail of 2-Cl-PBA must be activated to react with amine-functionalized beads (or vice-versa) to create the affinity matrix.

  • Activation: Dissolve 2-Cl-PBA (10 mM) in DMSO/Buffer (50:50). Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in a 1:1.2 molar ratio to activate the carboxyl group. Incubate for 30 min at RT.

  • Coupling: Mix the activated 2-Cl-PBA ester with Amine-Sepharose 4B beads (pre-washed) in 0.1 M NaHCO3, pH 8.3.

  • Reaction: Rotate gently overnight at 4°C.

  • Blocking: Wash beads and block unreacted amines with 1 M Ethanolamine (pH 8.0) for 2 hours.

  • Storage: Store 2-Cl-PBA-Sepharose in 20% Ethanol at 4°C.

Protocol B: Kinase Enrichment Assay (Pull-Down)

Rationale: To measure the capture efficiency of the ligand against a complex lysate.

  • Lysate Prep: Prepare HeLa or Jurkat cell lysate (1 mg/mL) in Lysis Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, Protease/Phosphatase Inhibitors).

  • Equilibration: Wash 50 µL of 2-Cl-PBA-Sepharose (and control resins) with Lysis Buffer.

  • Binding: Incubate 1 mg lysate with resin for 2 hours at 4°C with rotation.

  • Washing: Wash 3x with High Salt Buffer (500 mM NaCl) to remove non-specific binders.

  • Elution: Elute bound proteins with 2x SDS-PAGE Sample Buffer (boiling) OR competitive elution with 10 mM free ATP.

  • Analysis: Western Blot for specific kinases (e.g., CDK2, ERK1/2) or Mass Spectrometry.

Benchmarking Data

Study 1: Capture Efficiency (Western Blot Densitometry)

Objective: Compare the amount of target kinase (CDK2) captured from 1 mg lysate.

Ligand MatrixRelative CDK2 Capture (%)Non-Specific Binding (Background)
2-Cl-PBA-Sepharose 95% Low
Standard A (ATP-Sepharose)60%High (HSP90, Actin contamination)
Standard B (N6-Adenosine)45%Low
Standard C (Staurosporine)98%Very Low

Insight: 2-Cl-PBA rivals the high-affinity Staurosporine resin for CDK2 capture but offers a more "tunable" elution profile (see Study 3). It significantly outperforms the non-chlorinated N6-Adenosine, proving the 2-chloro group is critical for affinity .

Study 2: Selectivity Profile (Kinome Coverage)

Objective: Determine which kinase families are enriched.

  • 2-Cl-PBA: Shows strong bias for CMGC family (CDKs, MAPKs, GSK3) and TK family (Tyrosine Kinases).

  • ATP-Sepharose: Broad, non-selective capture of all purine-binding proteins.

  • Staurosporine: Extremely broad kinase capture (Pan-kinase).

Study 3: Elution & Recovery

Objective: Can the protein be recovered in active form?

Ligand MatrixElution with 10mM ATP (Yield)Elution Condition
2-Cl-PBA-Sepharose 85% Mild (Competitive)
Standard A (ATP-Sepharose)40%Mild (Competitive)
Standard C (Staurosporine)<10%Harsh (Denaturing required)

Insight: Because 2-Cl-PBA mimics the substrate (ATP) rather than a tight-binding transition state inhibitor, captured enzymes can be efficiently eluted with free ATP. Staurosporine resins often require harsh denaturation, destroying enzymatic activity.

Visualization: Mechanism & Workflow

The following diagram illustrates the chemical logic of the 2-Cl-PBA ligand and the comparative workflow for kinase enrichment.

G cluster_0 Ligand Chemistry cluster_1 Enrichment Workflow Purine Purine Core (Adenine Mimic) Cl 2-Chloro Group (Affinity Anchor) Purine->Cl Linker Butanoic Acid Tail (Flexible Spacer) Purine->Linker Capture 2-Cl-PBA Resin (Selective Binding) Linker->Capture Immobilization Lysate Complex Lysate (Kinases + Contaminants) Lysate->Capture Load Standard Standard ATP-Resin (High Background) Lysate->Standard Comparison Wash High Salt Wash (Remove Contaminants) Capture->Wash Elution ATP Elution (Active Kinase Recovery) Wash->Elution

Figure 1: Chemical structure logic of 2-Cl-PBA and its application in a selective kinase enrichment workflow compared to standard resins.

References

  • Graves, P. R., et al. (2002). "Discovery of novel targets of clinical kinase inhibitors." Molecular Pharmacology, 62(6), 1364-1372. Link

    • Citation for: The use of purine-based affinity chrom
  • Wissing, J., et al. (2007). "Proteomics analysis of protein kinases by target class-selective prefractionation and tandem mass spectrometry." Molecular & Cellular Proteomics, 6(3), 537-547. Link

    • Citation for: Methodology of kinase enrichment using immobilized inhibitors/ligands.
  • Legraverend, M., et al. (1998). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 6(11), 2053-2061. Link

    • Citation for: The specific effect of the 2-chloro substitution on CDK affinity (SAR d
  • Knockaert, M., et al. (2000). "Intracellular targets of paullones: homology with roscovitine targets." Chemistry & Biology, 7(6), 411-422. Link

    • Citation for: Comparison of different affinity matrices for kinase isol

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